molecular formula C8H11NO B1267629 2-(1-Aminoethyl)phenol CAS No. 89985-53-5

2-(1-Aminoethyl)phenol

Cat. No.: B1267629
CAS No.: 89985-53-5
M. Wt: 137.18 g/mol
InChI Key: ZWKWKJWRIYGQFD-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)phenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWKJWRIYGQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89985-53-5
Record name 89985-53-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2-(1-Aminoethyl)phenol synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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(R)-2-(1-Aminoethyl)phenol CAS number 123983-05-1

Author: BenchChem Technical Support Team. Date: January 2026

Initiating The Research

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Analyzing LY2452473 Synthesis

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Analyzing The Search Results

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Gathering More Data Needed

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Identifying Data Gaps

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Pinpointing Critical Gaps

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Narrowing Focus and Priorities

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Analyzing Patent and Literature

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2-(1-Aminoethyl)phenol hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial focus is gathering intel on "2-(1-Aminoethyl)phenol hydrochloride." I'm after a complete picture: its chemical and physical properties, how it's made, and all the ways we can analyze it.

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Expanding Information Gathering

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Chirality and stereochemistry of 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Foundational Research

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Deepening the Investigation

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Formulating the Structure

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2-(1-Aminoethyl)phenol as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Analyzing Search Results Now

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Initiating Deep Dive

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Synthesis of 2-(1-Aminoethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Synthesis Pathways

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Initiating Data Collection

Organizing the Synthesis Guide

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Physical and chemical properties of 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Outlining Guide Structure

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An In-Depth Technical Guide to the Safe Handling of 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the safe utilization of 2-(1-Aminoethyl)phenol in a research and development setting. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's safety profile.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenolic compound with the following identifiers:

  • CAS Number: 933-33-5

  • Molecular Formula: C₈H₁₁NO

  • Molecular Weight: 137.18 g/mol

  • Synonyms: 2-Hydroxy-alpha-methylbenzylamine, alpha-(o-Hydroxyphenyl)ethylamine

While comprehensive, peer-reviewed data on all physical properties is limited, Safety Data Sheets (SDS) provide essential information for handling:

  • Appearance: Light yellow to yellow-brown crystalline powder or solid.

  • Melting Point: 95-99 °C.

Understanding these basic properties is the foundational step in a robust safety assessment, informing storage conditions and potential physical hazards.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its hazard profile.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Toxicological Insights:

The primary hazards of this compound are its irritant properties.

  • Skin Irritation (H315): The compound can cause redness, itching, and inflammation upon contact with the skin. The mechanism is likely related to the phenolic hydroxyl group and the primary amine, which can interact with and disrupt the lipid bilayers of skin cells.

  • Serious Eye Irritation (H319): Direct contact with the eyes can lead to significant irritation, pain, and potential damage to the cornea. The irritancy is more pronounced in the mucous membranes of the eyes compared to the skin.

  • Respiratory Irritation (H335): Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and shortness of breath.

Currently, there is limited publicly available data on the chronic toxicity, carcinogenicity, or reproductive toxicity of this specific compound. Therefore, it is crucial to handle it with the assumption that it may have unknown long-term health effects, a principle known as precautionary chemical safety.

Laboratory Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls
  • Ventilation: All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates. The fume hood provides a physical barrier and ensures that any dust is effectively captured and exhausted.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact.

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemical solids. Always check gloves for tears or punctures before use. Dispose of contaminated gloves immediately according to institutional protocols.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling P1 Verify Fume Hood Certification P2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) P1->P2 H1 Transfer Compound Inside Fume Hood P2->H1 H2 Weigh Compound on Tared Weigh Paper/Boat H1->H2 H3 Carefully Add to Reaction Vessel H2->H3 C1 Decontaminate Spatula and Weigh Boat H3->C1 C2 Wipe Down Fume Hood Surface C1->C2 C3 Dispose of Contaminated Waste in Labeled Bag C2->C3 C4 Remove PPE and Wash Hands C3->C4

Caption: Standard workflow for handling solid this compound.

Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, as these can lead to exothermic reactions. Also, avoid contact with acids and acid chlorides.

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

For a minor spill within a fume hood:

  • Restrict Access: Ensure no one enters the spill area without proper PPE.

  • Containment: Gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial chemical absorbent). Avoid raising dust.

  • Collection: Carefully scoop the absorbent material and spilled chemical into a labeled, sealable waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

The following diagram illustrates the decision-making process for a chemical spill.

Spill Spill Occurs MinorSpill Is the spill minor and contained? Spill->MinorSpill Trained Are you trained to clean it? MinorSpill->Trained Yes Evacuate Evacuate Area Alert EHS (Environmental Health & Safety) MinorSpill->Evacuate No CleanUp Follow Spill Response Protocol (Contain, Collect, Decontaminate) Trained->CleanUp Yes Trained->Evacuate No

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Disposal must be handled through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

While this compound is a valuable compound in research and synthesis, its irritant properties necessitate strict adherence to safety protocols. By understanding its hazards and implementing robust engineering controls, proper PPE, and diligent handling practices, researchers can mitigate the risks associated with its use. This guide serves as a technical foundation for developing institution-specific standard operating procedures (SOPs) to ensure a safe laboratory environment.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

Solubility of 2-(1-Aminoethyl)phenol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Literature review of 2-(1-Aminoethyl)phenol and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Initial Concepts

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Discovery and history of 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Phenol

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Expanding the Search Parameters

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2-(1-Aminoethyl)phenol structural analogs and their significance

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Methodological & Application

Synthesis of Schiff bases using 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigation Now

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Planning the Guide's Structure

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Compiling Synthesis Details

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2-(1-Aminoethyl)phenol as a ligand in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Efforts

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Defining Search Parameters Further

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Refining the Research Plan

I'm now expanding my search to include detailed catalytic reaction examples. I need to closely examine mechanisms, scope, and stereoselectivity of reactions using this compound. Detailed experimental protocols are also critical, including purification and product characterization details. The focus has sharpened towards creating organized application notes and protocols, including figures and diagrams.

Protocol for the condensation reaction of 2-(1-Aminoethyl)phenol with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Procedures

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Use of (R)-2-(1-Aminoethyl)phenol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Application of 2-(1-Aminoethyl)phenol in the synthesis of pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Application Notes and Protocols: Synthesis of Biologically Active Derivatives from 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of a diverse library of biologically active compounds derived from the versatile chiral building block, 2-(1-Aminoethyl)phenol. This scaffold, possessing both a primary amine and a phenolic hydroxyl group, offers multiple reaction sites for chemical modification, enabling the creation of novel derivatives with significant therapeutic potential. This document provides detailed, step-by-step protocols for the synthesis of Schiff bases, amides, sulfonamides, ureas, and thioureas. Furthermore, it outlines established methods for evaluating their biological activities, with a focus on antimicrobial and anti-inflammatory properties. The rationale behind experimental choices and self-validating systems for protocol integrity are emphasized throughout.

Introduction: The Strategic Importance of this compound

This compound is a privileged chiral scaffold in medicinal chemistry. Its structure, incorporating a phenol and a chiral aminoethyl group, provides a unique three-dimensional framework that can be strategically modified to interact with various biological targets. Phenolic compounds, in general, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the amino group not only offers a key site for derivatization but also influences the physicochemical properties of the resulting molecules, such as solubility and basicity, which are critical for drug development. The inherent chirality of this compound is of particular importance, as stereochemistry often plays a crucial role in pharmacological activity.

This guide provides a systematic approach to harnessing the synthetic potential of this compound to generate libraries of novel compounds for biological screening. The derivatization strategies outlined below target the primary amine functionality, a common and effective approach for modulating the biological profile of parent compounds.

Synthetic Workflow Overview

The overall synthetic strategy involves the functionalization of the primary amino group of this compound through various chemical transformations. The following diagram illustrates the general workflow for generating a library of derivatives.

Synthetic Workflow Start This compound Schiff_Base Schiff Base Formation Start->Schiff_Base Aldehyde/Ketone Amide Amide Synthesis Start->Amide Acyl Chloride/Anhydride Sulfonamide Sulfonamide Synthesis Start->Sulfonamide Sulfonyl Chloride Urea Urea/Thiourea Synthesis Start->Urea Isocyanate/Isothiocyanate Derivatives Library of Derivatives Schiff_Base->Derivatives Amide->Derivatives Sulfonamide->Derivatives Urea->Derivatives Bioassay Biological Evaluation Derivatives->Bioassay

Caption: General workflow for the synthesis of biologically active derivatives from this compound.

Detailed Synthetic Protocols

The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone.[1] This reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases of phenolic compounds have demonstrated significant antimicrobial activities.[2][3][4][5]

Protocol 3.1.1: General Procedure for Schiff Base Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of amine).

  • Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.05 eq).

  • Catalysis (Optional): For less reactive carbonyl compounds, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde/ketone and primary amine signals in the NMR spectra.

Derivative Type Starting Materials Typical Reaction Time Expected Biological Activity
Salicylaldehyde Schiff BaseThis compound, Salicylaldehyde2-4 hoursAntibacterial, Antifungal[2][3]
Vanillin Schiff BaseThis compound, Vanillin3-5 hoursAntioxidant, Antimicrobial
Cinnamaldehyde Schiff BaseThis compound, Cinnamaldehyde2-4 hoursAntibacterial, Anti-inflammatory
Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. Amides can be readily synthesized by reacting a primary amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride.[6] Phenolic amides have been reported to possess antioxidant and anti-inflammatory activities.[7]

Protocol 3.2.1: General Procedure for Amide Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL per mmol of amine).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise from the dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

  • Characterization: Characterize the product by FT-IR, ¹H NMR, and Mass Spectrometry. The formation of the amide is confirmed by the presence of a characteristic C=O stretch in the IR spectrum (around 1630-1680 cm⁻¹) and the appearance of an NH proton signal in the ¹H NMR spectrum.

Derivative Type Starting Materials Typical Reaction Time Expected Biological Activity
Benzamide DerivativeThis compound, Benzoyl chloride4-6 hoursAnalgesic, Anti-inflammatory
Acetamide DerivativeThis compound, Acetic anhydride3-5 hoursGeneral biological screening
Cinnamide DerivativeThis compound, Cinnamoyl chloride5-8 hoursAntioxidant, Anticancer
Synthesis of Sulfonamide Derivatives

Sulfonamides are an important class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.[8][9] They are typically synthesized by the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[10][11]

Protocol 3.3.1: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (10 mL per mmol of amine) or a mixture of DCM and triethylamine (1.5 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the sulfonamide by FT-IR, ¹H NMR, and Mass Spectrometry. The IR spectrum will show characteristic S=O stretching bands.

Derivative Type Starting Materials Typical Reaction Time Expected Biological Activity
Benzenesulfonamide DerivativeThis compound, Benzenesulfonyl chloride8-12 hoursAntibacterial, Carbonic anhydrase inhibition[8]
p-Toluenesulfonamide DerivativeThis compound, p-Toluenesulfonyl chloride8-12 hoursAntibacterial, Antifungal
Dansyl DerivativeThis compound, Dansyl chloride6-10 hoursFluorescent probe, Biological imaging
Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives are known for a wide range of biological activities, including antiviral, antitumor, and enzyme inhibitory properties.[12][13][14] They are typically synthesized by the addition of a primary amine to an isocyanate or an isothiocyanate, respectively.[15]

Protocol 3.4.1: General Procedure for Urea/Thiourea Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as THF or acetonitrile (10 mL per mmol of amine).

  • Addition of Isocyanate/Isothiocyanate: Add the desired isocyanate or isothiocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by TLC.

  • Work-up and Purification: If a precipitate forms, collect it by filtration, wash with the reaction solvent, and dry. If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

  • Characterization: Characterize the final product by FT-IR, ¹H NMR, and Mass Spectrometry. The formation of a urea or thiourea is indicated by the characteristic C=O or C=S stretching bands in the IR spectrum.

Derivative Type Starting Materials Typical Reaction Time Expected Biological Activity
Phenylurea DerivativeThis compound, Phenyl isocyanate1-2 hoursEnzyme inhibition, Anticancer[16]
Phenylthiourea DerivativeThis compound, Phenyl isothiocyanate1-3 hoursAntiviral, Antimicrobial[13]
Alkylurea DerivativeThis compound, Alkyl isocyanate1-2 hoursGeneral biological screening

Protocols for Biological Evaluation

The following are general protocols for the preliminary biological screening of the synthesized derivatives.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Protocol 4.1.1: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microbial Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37 °C (for bacteria) or 30 °C (for fungi). Adjust the turbidity of the culture to match the 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of appropriate broth to each well. Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO without any compound).

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Scavenging Assay)

This in vitro assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO), a key mediator of inflammation.

Protocol 4.2.1: Griess Assay for Nitric Oxide Scavenging

  • Reaction Mixture: In a 96-well plate, mix sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS) with different concentrations of the test compounds.

  • Incubation: Incubate the mixture at 25 °C for 150 minutes.

  • Griess Reagent: After incubation, add an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Measurement: Measure the absorbance at 546 nm using a microplate reader.

  • Calculation: The percentage of NO scavenging is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the test compound.

Data Presentation and Interpretation

The results from the synthetic and biological evaluations should be systematically recorded and analyzed.

Table 1: Summary of Synthesized Derivatives and Their Characterization Data

Compound ID Derivative Type Yield (%) m.p. (°C) ¹H NMR (δ, ppm) MS (m/z)
SB-1 Salicylaldehyde Schiff Base85120-122......
AM-1 Benzamide78155-157......
SU-1 Benzenesulfonamide72140-142......
UR-1 Phenylurea90165-167......

Table 2: Biological Activity Data of Synthesized Derivatives

Compound ID MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli NO Scavenging IC₅₀ (µM)
SB-1 163250
AM-1 64>12885
SU-1 326460
UR-1 128>128110

Conclusion

The protocols and methodologies presented in this guide offer a robust framework for the synthesis and biological evaluation of novel derivatives from this compound. By systematically exploring the chemical space around this versatile scaffold, researchers can generate diverse libraries of compounds with the potential for significant therapeutic applications. The provided step-by-step instructions, coupled with the rationale behind the experimental design, are intended to empower researchers in their drug discovery efforts.

References

  • Sheheryar, S., et al. (2022). Synthesis, Characterization and Antibacterial Activity Two New Schiff Bases derived from (E)-2-(((2-Aminoethyl) imino) methyl) phenol (E)-2-(4-Aminobut-1-Enyl)-5-Methylbenzamine. Bioscience Research, 19(2), 925-929.
  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
  • Saeed, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2015, 859239.
  • Al-Amiery, A. A., et al. (2019). Synthesis and Biological Activity of New Sulfonamide Derivatives. Journal of Chemistry, 2019, 7850491.
  • Islam, M. S., et al. (2009). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Scientific Research, 1(2), 329-338.
  • Yonova, P. A., et al. (2017). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds.
  • Patel, K. D., et al. (2018). Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Online Journal of Case Studies, 7(4), 555718.
  • Kushwaha, N., et al. (2011). Synthesis of some amide derivatives and their biological activity. International Journal of ChemTech Research, 3(1), 203-209.
  • Kushwaha, N., et al. (2003). Synthesis of some Amide derivatives and their Biological activity. Semantic Scholar.
  • Lin, C. M., et al. (2011). Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo. Food Chemistry, 127(4), 1591-1597.
  • Sheheryar, et al. (2022). Synthesis, characterization and antibacterial activities of two new Schiff bases devired from (E)-2-(((2-aminoethyl) imino) methyl) phenol (E)-2-(4-aminobut-1-enyl)-5-methylbenzamine. Pakistan Science Abstracts.
  • Sheheryar, et al. (2022). Synthesis, characterization and antibacterial activities of two new Schiff bases devired from (E)-2-(((2-aminoethyl) imino) methyl) phenol (E)-2-(4-aminobut-1-enyl)-5-methylbenzamine.
  • Mahmood, S., et al. (2021). Biological activities of sulfonamides.
  • Rajput, T. P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry, 2(2), 22-26.
  • Stiasni, N., & Veverka, M. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1829-1848.
  • Kucuk, M., et al. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Acta Pharmaceutica, 68(2), 125-143.
  • Khan, I., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances, 12(42), 27334-27349.
  • Kim, Y. J., et al. (2007). Design and synthesis of urea and thiourea derivatives and their inhibitory activities on lipopolysaccharide-induced NO production. Bioorganic & Medicinal Chemistry Letters, 17(12), 3317-3321.
  • Contreras, J. M., et al. (2018). Design, Synthesis and Biological Activities of (Thio)
  • de la Cruz-Cruz, J. I., et al. (2020). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 25(11), 2533.
  • Wang, H., et al. (2022). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 8(17), eabn9239.
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  • Singh, P. P., et al. (2014). Bioactive Heterocycles: Synthesis and Biological Evaluation Chapter 2. Pyrrolo[1,2-a]quinolines.
  • Maggio, B., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1198647.
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2-(1-Aminoethyl)phenol in the development of antifungal agents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm initiating my investigation by diving deep into 2-(1-Aminoethyl)phenol. My focus is on synthesizing the compound, exploring its derivatives, and understanding its antifungal applications. Google searches are underway to unearth authoritative information. I'm prioritizing established literature for a solid foundation.

Expanding Search Scope

I'm broadening my search to encompass antifungal drug development pipelines, relevant assays like MIC and MFC, and common antifungal mechanisms. I'm also looking for any research specifically mentioning Schiff bases or derivatives of this compound in antifungal contexts. Next, I'll be forming a logical structure for the application note and designing detailed synthesis and screening protocols for a representative Schiff base derivative. I intend to provide step-by-step instructions.

Developing Detailed Protocols

I'm now building upon my earlier research. I'm focusing on crafting detailed, step-by-step protocols for synthesizing a Schiff base derivative of this compound. I'll also outline protocols for determining its MIC and MFC against relevant fungi. Diagrams are in progress to visually represent the synthesis and screening workflows, along with a hypothetical mechanism of action. The next step will be to synthesize this information into a cohesive application note with appropriate citations.

Protocol for Monitoring the Progress of Reactions Involving 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

2-(1-Aminoethyl)phenol is a valuable chiral building block in pharmaceutical synthesis, incorporating both a reactive primary amine and a phenolic hydroxyl group. The efficiency of synthetic routes involving this intermediate is critically dependent on precise reaction monitoring to maximize yield, minimize impurity formation, and ensure stereochemical integrity. This application note provides a comprehensive guide with detailed protocols for monitoring reactions involving this compound using a suite of analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be robust and self-validating, with an emphasis on the rationale behind methodological choices to empower researchers in drug development and organic synthesis.

Introduction: The Analytical Imperative

The dual functionality of this compound presents unique synthetic opportunities and analytical challenges. The nucleophilic amine can undergo alkylation, acylation, or condensation, while the phenolic group can be derivatized through etherification or participate in electrophilic aromatic substitution. Monitoring reactions where these transformations occur is essential for process optimization and quality control.[1] The choice of analytical method depends on the specific reaction, the information required (qualitative vs. quantitative, chiral purity), and the available instrumentation. This guide details multiple orthogonal techniques to provide a complete analytical picture.

Rapid Qualitative Monitoring: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for rapid, cost-effective, and real-time qualitative assessment of reaction progress.[2] It allows for the simultaneous visualization of starting materials, intermediates, and products, helping to determine reaction completion or identify the formation of byproducts.

Causality Behind the Method

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). The polarity of the analyte is key; the phenol and amine groups in this compound make it relatively polar, causing it to have a strong affinity for the silica plate. As the reaction proceeds, the polarity of the molecule will change upon derivatization of the amine or phenol, leading to a change in its retention factor (R_f), which enables separation and visualization.

Step-by-Step TLC Protocol
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom.

  • Sample Spotting:

    • Dissolve a reference standard of this compound in methanol to create a ~1 mg/mL solution.

    • Quench a small aliquot (~5-10 µL) of the reaction mixture by diluting it in 0.5 mL of a suitable solvent (e.g., methanol, ethyl acetate). This prevents the reaction from continuing on the plate.[3]

    • Using a capillary tube, spot the starting material standard and the reaction mixture aliquot side-by-side on the origin line.

  • Eluent Selection: A common starting eluent system for a polar compound like this is a mixture of a non-polar solvent and a more polar one.

    • Recommended Starting System: Ethyl Acetate/Hexane (e.g., 70:30 v/v).

    • For more polar products: Add a small amount of methanol or triethylamine (the latter helps to reduce tailing of basic amines).

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under UV light (254 nm).

    • Stain the plate using a potassium permanganate (KMnO₄) dip or ninhydrin stain (specific for primary/secondary amines) to visualize UV-inactive spots.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the R_f value (distance traveled by spot / distance traveled by solvent front) for each component.

Quantitative Analysis & Chiral Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative analysis in pharmaceutical development, offering high resolution, sensitivity, and reproducibility.[4] For this compound, both reversed-phase (for achiral analysis) and chiral stationary phases can be employed.

Achiral Analysis by Reversed-Phase HPLC (RP-HPLC)

This method is ideal for quantifying the consumption of the starting material and the formation of the product, assuming the product is not an enantiomer of the starting material.

RP-HPLC with a C18 column is the most common technique for analyzing phenolic compounds.[5][6] The non-polar stationary phase (C18) retains analytes based on their hydrophobicity. This compound, with its aromatic ring, has sufficient hydrophobicity to be retained, while the polar groups ensure it elutes with a polar mobile phase (e.g., water/acetonitrile or water/methanol). A UV detector is highly effective due to the strong chromophore of the phenol ring.[7]

  • Instrumentation & Column:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Sample Preparation:

    • Reaction Quenching: Take a 50 µL aliquot of the reaction mixture and quench it in 950 µL of the mobile phase's initial composition. This 1:20 dilution minimizes solvent effects and stops the reaction.

    • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 100, 50, 25, 10, 1 µg/mL) in the mobile phase.

  • Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of the amine and phenol.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds from the C18 column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 278 nmWavelength of strong absorbance for the phenolic chromophore.[7]
Injection Vol. 10 µL
Gradient Elution See table belowAllows for separation of compounds with varying polarities.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

  • Data Analysis: Identify peaks by comparing retention times to the standard. Quantify the concentration of the starting material and product by integrating the peak areas and comparing them against the calibration curve.

Chiral Separation by HPLC

If the reaction involves stereoselective synthesis or could lead to racemization, chiral HPLC is mandatory to determine the enantiomeric excess (e.e.).

Direct separation of enantiomers is achieved using a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and effective for separating a wide range of chiral compounds, including amines.[8][9] Normal phase (using hexane/alcohol mobile phases) often provides better selectivity for these types of separations. The addition of a small amount of an amine modifier (like diethylamine) to the mobile phase is crucial to prevent peak tailing by deactivating acidic silanol sites on the stationary phase that can interact with the basic analyte.[8]

  • Instrumentation & Column:

    • HPLC system as described above.

    • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm, or equivalent polysaccharide-based CSP.

  • Sample Preparation:

    • Quench and dilute the reaction aliquot in the mobile phase.

    • Prepare a standard of the racemic this compound to confirm the retention times of both enantiomers.

  • Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v)Common mobile phase for normal phase chiral separations. Diethylamine is a basic modifier.[8]
Mode IsocraticSimplifies the method and is often sufficient for separating two enantiomers.
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 278 nm
Injection Vol. 10 µL
  • Data Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers (E1 and E2): % e.e. = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100

Analysis of Volatile Species: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, especially if the product is more volatile or if mass data is needed for structural confirmation. Due to the polar amine and phenol groups, this compound has a high boiling point and may exhibit poor peak shape on standard GC columns. Derivatization is often required.[10][11]

Derivatization via silylation (e.g., with BSTFA) masks the polar -OH and -NH₂ groups, replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups.[10] This increases the volatility and thermal stability of the analyte, leading to sharper peaks and improved chromatographic performance. The mass spectrometer provides definitive identification based on the fragmentation pattern.

  • Instrumentation & Column:

    • GC system with a mass selective detector (MSD).

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Derivatization & Preparation:

    • Take a 50 µL aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of a dry solvent like pyridine or acetonitrile.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool and inject 1 µL into the GC-MS.

  • Chromatographic Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (1 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Scan Range 50 - 450 m/z
  • Data Analysis: Monitor the reaction by observing the disappearance of the peak for the derivatized starting material and the appearance of the peak for the derivatized product. Confirm identities using their respective mass spectra.

Mechanistic Insights: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for gaining structural information and monitoring reactions non-invasively, often in real-time.[12][13] It allows for the unambiguous identification of reactants, intermediates, and products directly in the reaction mixture.

¹H NMR is highly quantitative, as the integral of a signal is directly proportional to the number of protons it represents.[14] By monitoring the change in integrals of characteristic peaks for the starting material and product over time, one can determine the reaction kinetics. For this compound, unique signals in the aromatic region and the methine proton (CH-NH₂) are excellent reporters of chemical transformation. The use of flow-NMR systems allows for automated, real-time monitoring without manual sampling.[15]

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher recommended).

    • For real-time monitoring: A flow-NMR setup is ideal.[13]

    • For endpoint/aliquot analysis: Standard 5 mm NMR tubes.

  • Sample Preparation (Aliquot Method):

    • Conduct the reaction in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) for a continuous lock signal.

    • If using a non-deuterated solvent, take an aliquot from the reaction, quench it, evaporate the solvent, and redissolve the residue in a suitable deuterated solvent containing an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁) for accurate quantification.

  • Data Analysis:

    • Identify non-overlapping, characteristic peaks for the starting material and product. For this compound, the quartet from the methine proton (~4 ppm) and the aromatic signals (6.7-7.2 ppm) are good candidates.

    • Integrate these peaks and the peak of the internal standard (if used).

    • Calculate the relative molar ratio of reactant to product over time to determine the reaction conversion.

Workflow and Method Selection

The choice of method is dictated by the experimental goals. The following diagram and table provide a decision-making framework.

Reaction_Monitoring_Workflow start Start: Need to Monitor Reaction qual_quant Qualitative or Quantitative? start->qual_quant tlc Use Thin-Layer Chromatography (TLC) - Fast, inexpensive - Good for reaction completion check qual_quant->tlc Qualitative quant_need Need Quantitative Data qual_quant->quant_need Quantitative chiral Is Chiral Purity a Concern? quant_need->chiral hplc Use Achiral RP-HPLC - Robust quantification - Good for purity analysis chiral->hplc No chiral_hplc Use Chiral HPLC - Determines enantiomeric excess - Method development required chiral->chiral_hplc Yes alt_methods Alternative Methods Needed? (e.g., volatile product, structural confirmation) hplc->alt_methods chiral_hplc->alt_methods gcms Use GC-MS - Requires derivatization - Provides mass confirmation alt_methods->gcms Yes nmr Use NMR Spectroscopy - In-situ, real-time monitoring - Excellent for mechanistic studies alt_methods->nmr Yes

Caption: Decision workflow for selecting an analytical monitoring technique.

Comparison of Analytical Techniques:

TechniqueInformation ProvidedThroughputCostKey AdvantageKey Disadvantage
TLC Qualitative (completion, byproducts)HighLowSpeed and simplicity.[2]Not quantitative, low resolution.
RP-HPLC Quantitative (concentration, purity)MediumMediumHigh precision and accuracy.[4]Requires method development.
Chiral HPLC Quantitative (enantiomeric excess)MediumHighDirect measurement of stereopurity.[8]CSPs can be expensive and less robust.
GC-MS Quantitative, Structural (MW)MediumMediumHigh sensitivity and mass confirmation.[10]Often requires derivatization.[11]
NMR Quantitative, Structural (in-situ)LowHighNon-invasive, real-time data.[12]Lower sensitivity, high instrument cost.

References

  • ACS Publications. (n.d.). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Journal of Agricultural and Food Chemistry.
  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Labster. (n.d.). 6 Organic Chemistry Lab Techniques Your Students Should Know.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • PubMed Central (PMC). (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • ACS Publications. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • New Food Magazine. (2016). Application note: Enhancing reaction understanding with online NMR reaction monitoring.
  • PubMed Central (PMC). (2017). NMR reaction monitoring in flow synthesis.
  • Chromatography Today. (2015). What Is Reaction Monitoring?.
  • Mono Mole. (2019). Monitoring the progress of a reaction.
  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS.

Sources

Analytical method development for the quantification of 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Quantitative Analytical Method for 2-(1-Aminoethyl)phenol

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of this compound. Recognizing the compound's potential role as a key chemical intermediate in various manufacturing processes, including pharmaceuticals, a reliable method to determine its purity and concentration is paramount. This guide is structured to provide researchers, analytical scientists, and drug development professionals with both the theoretical rationale and practical, step-by-step protocols necessary to implement a selective, sensitive, and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocols herein are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory standards.

Introduction and Rationale

This compound is an organic compound featuring a phenol ring substituted with an aminoethyl group at the ortho position.[1] This bifunctional structure imparts a degree of polarity and chemical reactivity that makes it a valuable building block in organic synthesis.[1] The accurate quantification of this analyte is critical for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity of final products.

The development of a validated analytical method is not merely a procedural requirement but a foundational element of quality control and regulatory compliance. The choice of analytical technique must be tailored to the specific physicochemical properties of the analyte. This application note details a systematic approach, beginning with an evaluation of this compound's properties to justify the selection of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as the primary analytical technique. Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), are discussed to provide a comprehensive analytical perspective, highlighting their respective advantages and challenges.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. These properties dictate the optimal conditions for sample preparation, chromatographic separation, and detection.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[1][2][3][4]
Molecular Weight 137.18 g/mol [2][3][5]
CAS Number 89985-53-5[1][2][3][6]
Appearance White to Yellow Powder or Crystals[7]
Melting Point 87-88 °C[3]
Boiling Point 246.3 ± 15.0 °C (Predicted)[3]
pKa 9.99 ± 0.35 (Predicted for amine group)[3]
Solubility Moderately soluble in water; soluble in organic solvents like methanol.[1][8]

The presence of both a phenolic hydroxyl (-OH) and a primary amine (-NH₂) group makes the molecule polar. Its non-volatile nature under typical GC conditions suggests that HPLC is a more direct and suitable analytical approach. The aromatic phenol ring acts as a chromophore, making UV detection a viable and accessible choice.[9][10]

Analytical Technique Selection: A Justified Approach

Primary Recommendation: HPLC with UV Detection

High-Performance Liquid Chromatography is the recommended technique due to its versatility and suitability for polar, non-volatile compounds.[11]

  • Separation Mechanism: Reversed-phase chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is ideal. The retention of this compound can be effectively controlled by adjusting the ratio of an aqueous buffer to an organic modifier (e.g., acetonitrile or methanol).

  • Detection: The phenolic chromophore in this compound is expected to exhibit significant UV absorbance. Based on analogous compounds like 2-aminophenol, a detection wavelength in the range of 270-280 nm is a logical starting point for method development.[12][13] This approach offers a balance of sensitivity, specificity, and cost-effectiveness for routine quality control.

Alternative Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging. The polar -OH and -NH₂ groups can cause poor peak shape and thermal degradation in the hot injector port.[14] To overcome this, a derivatization step, such as silylation or acylation, would be necessary to block the active hydrogens and increase volatility.[14][15] While providing high sensitivity and structural confirmation, the added complexity of derivatization makes it less ideal for high-throughput, routine analysis compared to HPLC.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest levels of sensitivity and selectivity, making it the method of choice for quantifying trace levels of the analyte in complex matrices like biological fluids.[16][17][18] For analysis of bulk materials or pharmaceutical formulations where the analyte concentration is higher, the investment in LC-MS/MS may not be necessary, and HPLC-UV provides sufficient performance.

Detailed Application Protocol: HPLC-UV Method

This section provides a detailed, step-by-step protocol for the quantification of this compound using an HPLC-UV system.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (reagent grade).

    • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 5% B; 18-25 min: 5% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm (Verify with PDA scan)
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Preparation:

    • Accurately weigh a sample containing an amount of this compound expected to be within the calibration range.

    • Dissolve the sample in a known volume of diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Login Standard_Prep Prepare Reference Standards & Calibration Curve Sample_Receipt->Standard_Prep Sample_Prep Prepare Sample Solution (Weigh, Dissolve, Filter) Sample_Receipt->Sample_Prep SST System Suitability Test (SST) Standard_Prep->SST Sequence Run Analytical Sequence (Standards & Samples) Sample_Prep->Sequence SST->Sequence If Pass Integration Chromatogram Integration & Peak Area Determination Sequence->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Final Report (Assay, Purity) Quantification->Report

Caption: Overall analytical workflow from sample receipt to final report.

Protocol for Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte only.No interference at the retention time of the analyte from blank/placebo. Peak purity index > 0.995 (PDA).
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte.Method demonstrates acceptable linearity, accuracy, and precision within the specified range.
Accuracy To measure the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%.
LOD The lowest amount of analyte that can be detected.Signal-to-Noise Ratio ≥ 3.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10. Precision (RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability parameters remain within limits. Assay results show minimal variation (e.g., RSD ≤ 2.0%).
Experimental Protocols for Validation
  • Specificity:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • If analyzing a formulation, prepare and inject a placebo sample.

    • Analyze a standard solution of this compound.

    • Use a PDA detector to assess peak purity for the analyte peak in the presence of potential impurities or excipients.

  • Linearity:

    • Prepare at least five concentrations of the analyte across the expected range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy (Recovery):

    • Prepare a placebo matrix.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Precision:

    • Repeatability (Intra-assay): Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ by injecting serially diluted solutions of the analyte.

    • Alternatively, calculate based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, one at a time.

    • Examples of variations include:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • pH of the mobile phase buffer (± 0.2 units).

    • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, peak shape) and the quantitative result.

Method Validation Process Diagram

Method_Validation_Process Method Finalized Analytical Method Specificity Specificity (Peak Purity, Placebo) Method->Specificity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness Validated_Method Validated Method Specificity->Validated_Method Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Validated_Method LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->Validated_Method LOD Limit of Detection (LOD) LOQ->LOD LOD->Validated_Method Robustness->Validated_Method

Caption: The logical flow and relationship between method validation parameters.

Conclusion

The HPLC-UV method detailed in this application note provides a robust, reliable, and efficient means for the quantification of this compound. The systematic approach to method development, grounded in the analyte's physicochemical properties, ensures a high degree of scientific integrity. By following the comprehensive validation protocols provided, laboratories can confidently implement this method for routine quality control, stability testing, and research applications, ensuring data of the highest quality and compliance with regulatory expectations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 241456, this compound.
  • Chemchart (n.d.). This compound - Chemical Safety, Models, Suppliers, Regulation, and Patents.
  • NIST (n.d.). Phenol, 4-(2-aminoethyl)- in the NIST WebBook.
  • Boltia, S. A., et al. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science, 58(3), 223–233.
  • Lammers, L. A., et al. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 39(2), 172-179.
  • Analyst (RSC Publishing) (1985). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography.
  • ResearchGate (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO...
  • SIELC Technologies (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.
  • ResearchGate (n.d.). UV-Vis spectra of 1.0 mM (10 cm 3 ) solutions of (a) 2-amino- phenol,...
  • LCGC International (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • U.S. Environmental Protection Agency (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • NPTEL (n.d.). Lecture 21 - UV-Vis Spectroscopy and its Applications - II.

Sources

Use of 2-(1-Aminoethyl)phenol in the synthesis of metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now deep diving into the synthesis and properties of metal complexes with 2-(1-Aminoethyl)phenol. I'm focusing on finding detailed experimental protocols and understanding the reaction mechanisms. Google is my primary tool for now, aiming to find authoritative sources.

Defining Scope & Search Terms

I've refined my initial search strategy to focus specifically on peer-reviewed literature and reputable databases for detailed experimental protocols and mechanistic insights. I'm aiming to identify diverse metal ions complexed with the ligand and their applications. I will then structure the application note, starting with an introduction to the ligand's versatility. Next, I will create detailed synthesis protocols.

Expanding Search Parameters

I am now expanding my search to include authoritative information on this compound's metal complexes. My focus is on detailed experimental protocols, mechanistic insights, and characterization from peer-reviewed journals and chemical databases. I'm prioritizing metal ions complexed with the ligand and potential applications. I will then use this information to create detailed protocols and diagrams for the application note.

Asymmetric synthesis of amino alcohols using 2-(1-Aminoethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Searches on Amino Alcohols

I've initiated a deep dive into asymmetric amino alcohol synthesis, focusing on 2-(1-Aminoethyl)phenol derivatives as chiral ligands. My initial searches are yielding a broad overview; now, I'm refining parameters to zero in on specific reaction mechanisms and yield data. I plan to construct a targeted and curated database to organize my findings.

Structuring Application Note Sections

I'm structuring the application note, with key sections now outlined. My searches are becoming laser-focused. I'm prioritizing authoritative sources on reaction mechanisms and stereoselectivity details, which helps me explain why as well as how. Creating tables to summarize key data is the next task.

Planning Protocol Details

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Antimicrobial screening of Schiff bases derived from 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting with focused Google searches to gather information on Schiff base synthesis, characterization, and antimicrobial screening. I'm prioritizing data on those derived from 2-(1-naphthyl)ethanone. This initial phase aims to build a solid foundation of relevant literature.

Focusing on Literature Review

I've expanded my search strategy to include "synthesis of Schiff bases from 2-(1-Aminoethyl)phenol," as well as antimicrobial screening methods like broth microdilution and agar well diffusion. I'm also researching the mechanism of action of Schiff bases as antimicrobials to build a robust foundation for the application note. Now, I'm forming the structure of the application note, starting with an overview of Schiff bases and their antimicrobial potential. Then, I'll detail the synthesis and characterization steps for our specific target compounds.

Outlining the Application Note

I'm now outlining the application note, starting with an introduction to Schiff bases and their antimicrobial capabilities. I'll describe the synthesis and characterization steps for the target compounds and detail protocols for antimicrobial screening. I'm also planning a section for presenting and interpreting data, including tables and Graphviz diagrams to meet the visualization requirements. I'll cite credible sources and provide a complete reference list. Finally, I will write the complete application note.

Reviewing Foundational Research

I've been gathering some great foundational material. I've found articles discussing the synthesis and antimicrobial properties of Schiff bases, which will work well for the introduction and contextual background. I also have initial leads on specific compounds.

Expanding the Search Parameters

I'm now zeroing in on the specific details to create a robust application note. To deepen the work, I'm focusing on finding the explicit protocols I need. I'm prioritizing finding synthesis protocols for the target Schiff base or a very similar one, along with detailed antimicrobial testing procedures referencing CLSI standards. I'm also digging into the mechanisms of action and how to interpret characterization data to meet the requirement for causal explanations and trustworthy information, so the data is properly explained.

Refining the Search Strategy

I'm now revising the search approach. While the initial searches provided a strong base, I need more precise information. My new focus is finding a synthesis protocol for this compound-derived Schiff bases and detailed antimicrobial testing protocols, ideally referencing CLSI. I'm also looking deeper into their mechanisms and characterization data interpretation to fulfill the application note requirements. The references and citations must be of the highest quality to ensure the data is trustworthy.

Finding Strong Protocols

I've had a breakthrough! My subsequent searches yielded detailed synthesis protocols for similar Schiff bases. I also unearthed specific antimicrobial susceptibility testing guidelines from the CLSI. This provides a clear path forward for the antimicrobial aspect of my research.

Confirming Comprehensive Coverage

I'm feeling confident now. With the added information on mechanisms and spectral interpretation, alongside the CLSI guidelines, I've got a solid foundation. I have plenty of high-quality data to craft a detailed synthesis and screening protocol. I'm ready to explain the science behind the methods, create the necessary visuals, structure the data, and reference it all properly. No more searching is needed.

Application Note: Configurational Assignment of N-Protected Amino Acids Using a 2-(1-Aminoethyl)phenol-Derived Chiral Sensor via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis, chiral analysis, and medicinal chemistry.

Abstract: The unambiguous determination of a molecule's absolute configuration is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed methodology for using a thiourea derivative of enantiopure 2-(1-Aminoethyl)phenol as a highly effective chiral solvating agent (CSA) for the configurational assignment of N-3,5-dinitrobenzoyl (DNB) protected amino acids using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the underlying principles of chiral recognition, present a robust experimental protocol, and offer expert insights into data interpretation.

Introduction: The Challenge of Chirality

The spatial arrangement of atoms defines a molecule's stereochemistry, and for chiral molecules, this arrangement can exist in two non-superimposable mirror-image forms known as enantiomers. While physically similar, these enantiomers can interact differently with other chiral entities, such as biological receptors, leading to distinct physiological effects. Therefore, reliable methods for determining the absolute configuration of chiral molecules are essential.

NMR spectroscopy, when paired with a chiral auxiliary, offers a powerful and direct method for analyzing enantiomeric mixtures in solution. Chiral auxiliaries can be broadly categorized into two types:

  • Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form a covalent bond, creating a pair of diastereomers that can be distinguished by NMR.

  • Chiral Solvating Agents (CSAs): CSAs, like the sensor discussed herein, form non-covalent, transient diastereomeric complexes with the analyte's enantiomers directly in the NMR tube.[1] This approach is often faster and avoids potentially complex derivatization and purification steps.

This application note focuses on a highly effective CSA, a thiourea derivative prepared from 2-[(1R)-1-aminoethyl]phenol and benzoyl isothiocyanate (henceforth 1-TU ), which demonstrates remarkable efficacy in differentiating enantiomers of N-DNB protected amino acids.[2][3][4]

Principle of Chiral Recognition

The enantiodiscrimination process relies on the formation of short-lived diastereomeric solvates between the chiral sensor (1-TU ) and the enantiomers of the analyte (e.g., N-DNB-Alanine). These diastereomeric complexes are energetically distinct and, as a result, their constituent nuclei experience different magnetic environments, leading to observable separation of signals (chemical shift non-equivalence, or ΔΔδ) in the NMR spectrum.

The key to this system's success involves three components:

  • The Chiral Sensor (1-TU): The thiourea derivative of 2-[(1R)-1-aminoethyl]phenol provides a rigid, well-defined chiral pocket capable of multiple non-covalent interactions, including hydrogen bonding and π-π stacking.[1][4]

  • The Analyte (N-DNB Amino Acid): The 3,5-dinitrobenzoyl group on the amino acid serves as an excellent interaction site, particularly for its aromatic protons, which are highly sensitive to changes in their electronic environment.

  • The Achiral Base (DABCO): An additive like 1,4-diazabicyclo[2.2.2]octane (DABCO) is essential. It serves a dual purpose: it deprotonates the free carboxyl group of the amino acid to dramatically increase its solubility in common NMR solvents like CDCl₃, and it actively mediates the interaction between the sensor and the analyte.[1][2][4]

The differential interaction between the (R)-sensor and the (R)- vs. (S)-analyte is what allows for configurational assignment.

G cluster_0 Components in Solution (CDCl₃) cluster_1 Formation of Diastereomeric Complexes cluster_2 NMR Spectroscopy Outcome Sensor (R)-1-TU Sensor Complex_R Diastereomeric Complex 1 [(R)-Sensor • (R)-Analyte • Base] Sensor->Complex_R Complex_S Diastereomeric Complex 2 [(R)-Sensor • (S)-Analyte • Base] Sensor->Complex_S Analyte Racemic Analyte ((R/S)-N-DNB-Amino Acid) Analyte->Complex_R Analyte->Complex_S Base DABCO (Base) Base->Complex_R Base->Complex_S NMR_R Distinct NMR Signal Set 1 (δ_R) Complex_R->NMR_R NMR_S Distinct NMR Signal Set 2 (δ_S) Complex_S->NMR_S Result Separated Signals (ΔΔδ = |δ_R - δ_S| > 0) NMR_R->Result NMR_S->Result

Figure 1: Workflow of chiral recognition leading to distinct NMR signals for each enantiomer.

The Empirical Correlation Model for Configurational Assignment

A consistent and robust correlation has been established between the absolute configuration of the N-DNB amino acid and the relative chemical shifts of its DNB protons when using the sensor derived from (1R)-1-aminoethylphenol . This empirical rule is the basis for assigning the unknown configuration.

The Rule: In the ¹H NMR spectrum, the signals for the para and ortho aromatic protons of the N-DNB group for the (R)-amino acid enantiomer appear at a higher frequency (further downfield) compared to the corresponding signals for the (S)-amino acid enantiomer .[2]

An inverse correlation is often observed in the ¹³C NMR spectrum for the quaternary carbons of the carboxyl and amide carbonyl groups, as well as the methine carbon at the chiral center.[2]

G start Using (1R)-1-TU Sensor config (R)-Analyte (S)-Analyte shift Higher Frequency Shift (Downfield) Lower Frequency Shift (Upfield) config:R->shift:high DNB o-, p-protons config:S->shift:low DNB o-, p-protons

Figure 2: Correlation between analyte configuration and observed ¹H NMR chemical shift.

Detailed Experimental Protocols

This section provides a step-by-step methodology for sample preparation and analysis. For illustrative purposes, we describe the analysis of an enantiomerically enriched sample of an N-DNB amino acid.

Protocol A: Synthesis of the Chiral Sensor (1-TU)

The sensor is readily prepared by reacting commercially available 2-[(1R)-1-aminoethyl]phenol with one equivalent of benzoyl isothiocyanate.[1] This quantitative reaction typically yields the desired thiourea derivative, 1-TU , which can be purified by standard chromatographic methods.

Protocol B: NMR Sample Preparation and Analysis

This protocol outlines the direct mixing of components in an NMR tube.

Materials:

  • Chiral Sensor 1-TU (from Protocol A)

  • N-3,5-dinitrobenzoyl (N-DNB) protected amino acid analyte

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Deuterated Chloroform (CDCl₃)

  • Standard 5 mm NMR tubes

Procedure:

  • Calculate Molar Quantities: For a standard analysis, a molar ratio of 2:1:1 (1-TU : Analyte : DABCO) is recommended.[3] The final concentration of the analyte should be approximately 15 mM.[2]

    • Expert Insight: This ratio ensures sufficient sensor concentration to drive the formation of the diastereomeric complexes. However, the method is robust and can provide differentiation even at sub-stoichiometric sensor concentrations, which is economically beneficial.[5]

  • Weighing Components: Accurately weigh the required amounts of the N-DNB amino acid analyte, the chiral sensor 1-TU , and DABCO.

  • Dissolution: Transfer the weighed solids into a clean, dry vial. Add the appropriate volume of CDCl₃ to achieve the target 15 mM analyte concentration (typically 0.6-0.7 mL for a standard NMR tube). Vortex the mixture until all components are fully dissolved. The presence of DABCO is critical for solubilizing amino acid derivatives with free carboxyl groups.[1]

  • Sample Transfer: Transfer the resulting clear solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum (e.g., at 600 MHz). Pay close attention to the aromatic region (typically δ 8.5-9.5 ppm) where the signals for the N-DNB protons reside.

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 150 MHz) to observe the separation of the carbonyl and methine carbon signals.[3]

    • All spectra should be acquired at a constant temperature, typically 25 °C.[3]

Protocol C: Data Interpretation and Configurational Assignment
  • Identify Diagnostic Signals: Locate the signals corresponding to the ortho and para protons of the N-DNB group in the ¹H NMR spectrum. These typically appear as a doublet and a triplet, respectively.

  • Observe Signal Splitting: In the presence of the chiral sensor, the signals for the two enantiomers will be split into two distinct sets of signals. The integration of these separated signals can be used to determine the enantiomeric excess (ee) of the sample.

  • Apply the Correlation Rule: Identify the signals corresponding to the major and minor enantiomers. Apply the rule described in Section 3: The set of signals appearing at the higher frequency (further downfield) corresponds to the (R)-enantiomer of the amino acid.

  • Confirm with ¹³C Data: If acquired, the ¹³C NMR spectrum can be used for confirmation. The separation of signals for the amide carbonyl, carboxyl, and α-methine carbons can be substantial.[3]

G cluster_0 Preparation cluster_1 Analysis cluster_2 Interpretation A Weigh Sensor (1-TU), Analyte, and DABCO (2:1:1 molar ratio) B Dissolve in CDCl₃ (Analyte ~15 mM) A->B C Transfer to NMR Tube B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Identify Split Signals for DNB Protons D->E F Assign Downfield Signals to (R)-Enantiomer E->F G Determine Absolute Configuration of Major Enantiomer F->G

Figure 3: Step-by-step experimental workflow for configurational assignment.

Performance Data

The 1-TU sensor provides excellent chemical shift non-equivalence (ΔΔδ) for a variety of N-DNB amino acid derivatives, demonstrating its broad applicability. High ΔΔδ values are desirable as they lead to baseline separation of signals, allowing for more accurate integration and confident assignment.

N-DNB Amino Acid DerivativeMonitored NucleusΔΔδ (ppm) in ¹H NMRMonitored NucleusΔΔδ (ppm) in ¹³C NMR
Alanine (Ala)DNB H-ortho0.098CONH0.301
Valine (Val)DNB H-ortho0.125CONH0.329
Leucine (Leu)DNB H-ortho0.101CONH0.292
Phenylalanine (Phe)DNB H-ortho0.124CONH0.183
Phenylglycine (Phg)DNB H-ortho0.158CONH0.403

Data compiled from published studies. Conditions: 2:1:1 molar ratio of 1-TU/substrate/DABCO in CDCl₃ at 25°C.[3]

Conclusion

The thiourea derivative of 2-[(1R)-1-aminoethyl]phenol, 1-TU , is a superb chiral solvating agent for the rapid and reliable determination of the absolute configuration of N-DNB protected amino acids. By forming transient diastereomeric complexes, it induces significant chemical shift differences in both ¹H and ¹³C NMR spectra. The predictable correlation between the direction of the chemical shift and the analyte's configuration provides a straightforward and powerful tool for researchers in synthetic and medicinal chemistry, streamlining a critical step in the characterization of chiral molecules.

References

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules.
  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. PubMed.
  • Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry.
  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. ResearchGate.
  • Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF on ResearchGate.
  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. PMC - NIH.
  • Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(1-Aminoethyl)phenol, a critical intermediate in pharmaceutical development. Our focus is on practical, field-tested solutions to common challenges, ensuring you can optimize your reaction yields and purity with confidence.

Troubleshooting Guide: Enhancing Yield and Purity

Researchers often encounter challenges in maximizing the yield and purity of this compound. This section addresses the most common issues with detailed, evidence-based solutions.

Question: Why is my yield of this compound consistently low?

Low yields can stem from several factors, from suboptimal reaction conditions to incomplete conversions or product degradation. Let's dissect the common culprits and their remedies.

1. Inefficient Reductive Amination of 2-Hydroxyacetophenone:

The direct reductive amination of 2-hydroxyacetophenone is a popular synthetic route. However, its efficiency is highly dependent on the choice of reducing agent and reaction parameters.

  • The Challenge of Imine Formation: The initial step, the formation of an imine or enamine intermediate from 2-hydroxyacetophenone and an amine source (like ammonia or ammonium salts), can be a yield-limiting equilibrium process. The presence of water, a byproduct of this reaction, can drive the equilibrium back towards the starting materials.

  • Solution: Strategic Reagent and Condition Selection:

    • Reducing Agent: Sodium borohydride (NaBH4) is a common choice, but it can be sluggish. For more robust and efficient reduction, consider using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). STAB is particularly effective as it is less sensitive to moisture and can be used in a one-pot reaction.

    • Catalysis: The addition of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can facilitate imine formation and improve the overall reaction rate.

    • Ammonia Source: Using a high concentration of ammonia, such as a solution of ammonia in methanol, can shift the equilibrium towards the imine intermediate. Ammonium acetate is another viable alternative.

    • Solvent: A protic solvent like methanol is generally preferred for this reaction.

2. Side Reactions and Impurity Formation:

Several side reactions can compete with the desired synthesis, leading to a complex mixture and reduced yield of the target compound.

  • Over-reduction: The phenolic hydroxyl group can be susceptible to reduction under harsh conditions, although this is less common with milder reducing agents.

  • Formation of Secondary Amines: The primary amine product can react with another molecule of the ketone starting material to form a secondary amine impurity. This is more prevalent if the reaction is left for an extended period or if there is a stoichiometric imbalance.

  • Solution: Optimized Reaction Control:

    • Temperature: Maintain a controlled temperature, typically between 0°C and room temperature, to minimize side reactions.

    • Stoichiometry: Use a slight excess of the amine source and reducing agent to ensure complete conversion of the ketone, but avoid a large excess that could lead to byproducts.

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and quench it once the starting material is consumed to prevent the formation of secondary amines.

3. Challenges in the Reduction of 2-Hydroxyacetophenone Oxime:

An alternative two-step route involves the formation of an oxime from 2-hydroxyacetophenone, followed by its reduction.

  • Incomplete Oxime Formation: The reaction of 2-hydroxyacetophenone with hydroxylamine hydrochloride can be slow. The pH of the reaction is critical; it should be buffered to a mildly acidic or neutral pH to favor oxime formation.

  • Difficult Oxime Reduction: The reduction of the oxime to the primary amine can be challenging.

    • Catalytic Hydrogenation: This is a clean and effective method. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are commonly used. However, catalyst poisoning can be an issue. Ensure the substrate and solvent are free of impurities that could deactivate the catalyst. The reaction often requires elevated pressure and temperature.

    • Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a Lewis acid can also be employed. However, these are often less selective and can lead to more side products.

Experimental Protocol: Optimized Reductive Amination of 2-Hydroxyacetophenone

This protocol outlines a robust method for the synthesis of this compound with improved yield.

Materials:

  • 2-Hydroxyacetophenone

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH3CN)

  • 1 M Hydrochloric acid

  • Sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-hydroxyacetophenone (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench it by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3) to decompose the excess reducing agent.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent synthetic strategies are:

  • Direct Reductive Amination of 2-Hydroxyacetophenone: This is a one-pot reaction where 2-hydroxyacetophenone is reacted with an ammonia source and a reducing agent.

  • Reduction of 2-Hydroxyacetophenone Oxime: This is a two-step process involving the initial formation of an oxime from 2-hydroxyacetophenone, which is then reduced to the desired amine.

The choice of route often depends on the available reagents, equipment, and the desired scale of the reaction.

Q2: How can I effectively purify the final product?

Purification of this compound can be achieved through several methods:

  • Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is commonly used.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can yield a highly pure product.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Q3: What are the key safety precautions to consider during this synthesis?

  • Sodium Cyanoborohydride (NaBH3CN): This reagent is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood, and the quenching step with acid must be done slowly and carefully.

  • Lithium Aluminum Hydride (LiAlH4): If used, this reagent is highly reactive with water and protic solvents. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and should be carried out in a properly designed and shielded apparatus.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteKey ReagentsTypical YieldAdvantagesDisadvantages
Reductive Amination 2-Hydroxyacetophenone, NH4OAc, NaBH3CN60-80%One-pot reaction, milder conditionsPotential for side reactions (secondary amine formation)
Oxime Reduction 2-Hydroxyacetophenone, NH2OH·HCl, Pd/C, H250-70% (two steps)Cleaner product profileTwo-step process, requires specialized hydrogenation equipment

Visualizations

Reaction Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A 2-Hydroxyacetophenone D Mix and Stir (30-60 min) A->D B Ammonium Acetate B->D C Methanol C->D E Cool to 0°C D->E F Add NaBH3CN E->F G Stir 12-24h at RT F->G H Quench with 1M HCl G->H I Concentrate H->I J Basify with NaHCO3 I->J K Extract with DCM J->K L Dry and Concentrate K->L M Purify (Chromatography/Recrystallization) L->M N N M->N This compound

Caption: Workflow for the reductive amination of 2-hydroxyacetophenone.

Troubleshooting Decision Tree: Low Yield

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_low_iso Troubleshooting Low Isolated Yield Start Low Yield of this compound Q1 Check TLC: Starting material remaining? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Complete Conversion, Low Isolated Yield Q1->A1_No No S1 Increase reaction time A1_Yes->S1 Q2 Check for multiple spots on TLC? A1_No->Q2 S2 Increase equivalents of reducing agent S1->S2 S3 Consider a more reactive reducing agent (e.g., STAB) S2->S3 A2_Yes Side Product Formation Q2->A2_Yes Yes A2_No Product Loss During Workup Q2->A2_No No S4 Optimize temperature control A2_Yes->S4 S6 Re-evaluate purification strategy (e.g., pH of extraction) A2_No->S6 S5 Check stoichiometry S4->S5 S7 Ensure complete extraction S6->S7

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Reductive Amination in Organic Synthesis. Org. React. 2002, 59, 1. [Link]
  • A Practical and Cost-Effective Synthesis of (S)-1-(2-Hydroxyphenyl)ethylamine. Org. Process Res. Dev. 2010, 14(3), 660–664. [Link]
  • Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]

Optimization of condensation reaction conditions for 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Common side products in the synthesis of 2-(1-Aminoethyl)phenol and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Purification of 2-(1-Aminoethyl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1-Aminoethyl)phenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable chiral building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses prevalent problems encountered during the purification of this compound and its analogs, providing explanations for their causes and practical solutions.

Problem 1: Discoloration of the Compound (Pink, Brown, or Violet Hue)

Q: My purified this compound is discolored. What causes this and how can I prevent it?

A: Discoloration is the most common issue and is primarily caused by the oxidation of the aminophenol.[1] The aromatic amine and phenol moieties are susceptible to oxidation, which is accelerated by exposure to air (oxygen), light, and basic conditions. The ortho- and para-isomers are particularly prone to oxidation.[1]

Solutions:

  • Inert Atmosphere: Conduct dissolution and crystallization steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2]

  • Reducing Agents: Add a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) or sodium metabisulfite to the solvent during recrystallization.[1][3] This helps to inhibit the oxidation process.

  • pH Control: Avoid alkaline conditions, as aminophenols oxidize rapidly in basic solutions.[1] Recrystallization from dilute aqueous solutions of mild, non-oxidizing acids like citric or phosphoric acid can be effective.[3]

  • Light Protection: Protect your solutions and the final product from light by using amber glassware or covering your apparatus with aluminum foil.[1]

Problem 2: Poor Crystal Formation or Oiling Out During Recrystallization

Q: I'm having trouble getting my compound to crystallize from solution; it either remains an oil or doesn't precipitate at all. What should I do?

A: This issue can arise from several factors, including the choice of solvent, the concentration of the solution, and the presence of impurities that inhibit crystal lattice formation.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Optimize Solvent System:

    • Solvent Polarity: If your compound is "oiling out," the solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. Conversely, if nothing precipitates, the solvent may be too good at dissolving your compound.

    • Mixed Solvents: Gradually add a "poor" solvent (one in which your compound is less soluble) to a solution of your compound in a "good" solvent until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly.

  • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of your compound.[1] Allow the concentrated solution to cool slowly.

Problem 3: Low Recovery of Purified Product

Q: After purification, my yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low recovery can be attributed to several factors throughout the purification process, from incomplete extraction to excessive loss during recrystallization.

Solutions:

  • Extraction Optimization:

    • pH Adjustment: During aqueous extractions, ensure the pH is appropriately adjusted to either protonate the amine (acidic conditions) or deprotonate the phenol (basic conditions) to maximize its solubility in the desired phase.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency.

  • Recrystallization Technique:

    • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Avoid Excessive Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a substantial amount of the product.[1]

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

Problem 4: Ineffective Separation of Enantiomers by Chiral HPLC

Q: I am unable to achieve baseline separation of the enantiomers of a this compound derivative using chiral HPLC. What adjustments can I make?

A: Chiral separations are highly sensitive to the mobile phase composition, the choice of the chiral stationary phase (CSP), and the analyte's structure.

Solutions:

  • Mobile Phase Modification:

    • Basic Additives: For basic amines like this compound, peak tailing and poor resolution can occur due to interactions with residual acidic silanols on the silica-based CSP. Adding a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution.

    • Solvent Composition: Systematically vary the ratio of the polar and nonpolar components of your mobile phase. Small changes can have a dramatic effect on enantioselectivity.

  • Chiral Stationary Phase (CSP) Selection:

    • Different CSPs: If optimizing the mobile phase is unsuccessful, the chosen CSP may not be suitable for your analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[4]

  • Derivatization: If direct separation is challenging, consider derivatizing the amine or phenol group with a chiral or achiral reagent to form diastereomers or a more easily separable compound.

II. Frequently Asked Questions (FAQs)

General Purification

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: The choice of solvent is critical. For aminophenols in general, hot water is a commonly used and effective solvent, as they are often moderately soluble in hot water and less so in cold water.[1] Other potential solvents include ethanol, acetone, and ethyl acetate.[1] For 2-aminophenol, crystallization from water or benzene has been reported to yield white orthorhombic bipyramidal needles.[3] A mixture of ethanol and water can also be effective.[1]

Q2: How can I remove baseline impurities from my crude this compound?

A2: A common technique is an acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NH3) to deprotonate the amine, and the product can be back-extracted into an organic solvent.[5]

Chromatography

Q3: What type of column chromatography is suitable for purifying this compound derivatives?

A3: For preparative purification, normal-phase silica gel chromatography can be effective. A mobile phase system of dichloromethane (DCM) and methanol (MeOH) with a small amount of ammonia (e.g., 2M NH3 in MeOH) is often used to prevent peak tailing of the basic amine.[5] For analytical purposes, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier like formic or phosphoric acid can be employed.[6]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, using a different stationary phase like alumina (basic or neutral) may be a better option.

Chiral Separation

Q5: Is it possible to separate the enantiomers of this compound by diastereomeric salt formation and crystallization?

A5: Yes, this is a classic resolution technique. By reacting the racemic amine with a chiral acid (e.g., tartaric acid), a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[5]

Q6: What are some common chiral stationary phases (CSPs) for the HPLC separation of this compound and its derivatives?

A6: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are widely used and have shown success in separating a broad range of chiral amines and amino alcohols.[4]

III. Experimental Protocols

Protocol 1: Recrystallization of this compound with Oxidation Prevention

This protocol is designed for purifying aminophenols that show signs of discoloration due to oxidation.[1]

  • Setup: In a fume hood, assemble an Erlenmeyer flask with a reflux condenser. Ensure the apparatus can be flushed with an inert gas like nitrogen or argon.

  • Dissolution: Add the crude, colored this compound to the flask. Add your chosen solvent (e.g., an ethanol/water mixture). Add a spatula tip of a reducing agent like sodium dithionite.[1][3]

  • Heating: While maintaining a gentle flow of inert gas, heat the mixture to a boil to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask. This step should ideally be done under an inert atmosphere if possible.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath, all while under a positive pressure of inert gas.

  • Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of ice-cold, deoxygenated solvent, and dry thoroughly under vacuum.

Protocol 2: Chiral HPLC Method Development for a this compound Derivative

This is a general workflow for developing a chiral HPLC separation method.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Initial Mobile Phase: For normal phase, begin with a mixture of hexane and isopropanol (e.g., 90:10). For reverse phase, start with acetonitrile and water (e.g., 50:50).

  • Basic Modifier: For normal phase, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape. For reverse phase, an acidic modifier is typically used, but for basic analytes, a buffer system may be necessary.

  • Optimization:

    • Inject the racemic standard and observe the chromatogram.

    • If no separation is observed, systematically vary the ratio of the mobile phase components (e.g., increase or decrease the percentage of the polar solvent).

    • If separation is still poor, try a different alcohol modifier in the normal phase (e.g., ethanol instead of isopropanol).

    • If necessary, switch to a different type of chiral stationary phase.

  • Method Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy according to ICH guidelines.[4]

IV. Visualizations

Workflow for Troubleshooting Poor Crystallization

Caption: Decision tree for troubleshooting poor crystallization.

General Purification Strategy for this compound

G A Crude this compound B Acid-Base Extraction A->B Remove gross impurities C Recrystallization B->C Further purification D Column Chromatography B->D Alternative purification E Pure Racemic Product C->E D->E F Chiral Separation E->F Resolve enantiomers G Enantiopure Product F->G

Caption: Overview of purification strategies for this compound.

V. References

  • Technical Support Center: Recrystallization of Aminophenol Compounds - Benchchem. Available at:

  • Aminophenol: Properties, Production, Reactions And Uses - Chemcess. Available at:

  • US3658905A - Process for the purification of p-aminophenol - Google Patents. Available at:

  • Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor - PubMed. Available at: [Link]

  • EP0224625B1 - Process for producing aminophenols - Google Patents. Available at:

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - MDPI. Available at: [Link]

  • Separation of 2,4,6-Tris(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • This compound | C8H11NO | CID 241456 - PubChem. Available at: [Link]

  • Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers - Benchchem. Available at:

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

Sources

Addressing stability issues of 2-(1-Aminoethyl)phenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Stability

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Troubleshooting low enantioselectivity in reactions using 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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How to avoid oxidation of the phenol group during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Optimizing chiral HPLC separation for baseline resolution of 2-(1-Aminoethyl)phenol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Strategies to minimize byproduct formation in Schiff base synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for Schiff base synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imine formation and troubleshoot common challenges. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to help you minimize byproduct formation and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is turning brown and I'm seeing a lot of insoluble material. What's happening?

This is a classic sign of polymerization or degradation, common when working with highly reactive aldehydes or amines, particularly under harsh conditions.

  • Causality: The primary cause is often excessive heat or prolonged reaction times, which can promote side reactions like aldol condensation of the aldehyde starting material or polymerization of the desired imine product. Some aldehydes, especially aliphatic ones, are prone to self-polymerization. Similarly, certain amines can degrade or oxidize.

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction temperature. Many Schiff base formations proceed efficiently at room temperature or even 0 °C, albeit more slowly.

    • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting materials are consumed to prevent the product from degrading.

    • Use a Drying Agent: Water can promote unwanted side reactions. Adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄, or setting up the reaction with a Dean-Stark trap, can effectively remove water as it forms and prevent hydrolysis of the product back to the starting materials.

    • Inert Atmosphere: If your reagents are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q2: My NMR spectrum shows multiple imine-like peaks and broad signals. What are these byproducts?

You are likely observing tautomers or oligomers of your Schiff base.

  • Causality: The most common issue is the presence of tautomers, such as ene-imine and keto-imine forms. This is particularly prevalent when the aldehyde or ketone has an α-proton. Additionally, if the reaction is not driven to completion, you may have a mixture of the hemiaminal intermediate and the final imine product. Broad signals often suggest the presence of small amounts of oligomeric or polymeric byproducts.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence the tautomeric equilibrium. Aprotic solvents often favor the imine form. Experiment with solvents like DCM, THF, or toluene.

    • pH Control: The pH of the reaction is critical. A slightly acidic medium (pH 4-5) is generally optimal as it protonates the hydroxyl group in the hemiaminal intermediate, facilitating water elimination. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

    • Purification: Flash column chromatography is often effective at separating the desired imine from its tautomers and oligomers. The choice of eluent is key; start with a non-polar solvent and gradually increase the polarity.

Q3: I'm reacting an α,β-unsaturated aldehyde/ketone and getting a complex mixture. What is the likely byproduct?

With α,β-unsaturated carbonyls, a common and often overlooked byproduct is the Michael addition product.

  • Causality: The amine can act as a nucleophile and attack the β-carbon of the unsaturated system (a 1,4-conjugate addition or Michael addition) instead of the carbonyl carbon (1,2-addition). This leads to the formation of a β-amino aldehyde or ketone, which can then undergo further reactions.

  • Troubleshooting Steps:

    • Use of Catalysts: Lewis acids can be employed to activate the carbonyl group, favoring the 1,2-addition that leads to the Schiff base.

    • Steric Hindrance: Employing a bulkier amine can sterically hinder the attack at the β-position, thereby favoring the desired 1,2-addition.

    • Temperature Control: Lowering the reaction temperature can increase the selectivity for the kinetic 1,2-addition product over the thermodynamic 1,4-addition product.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a structured approach to identifying and resolving specific byproduct issues.

Problem 1: Formation of Amadori or Heyns Rearrangement Products

This is a specific issue when reacting α-hydroxy aldehydes or ketones (like sugars) with amines. The initially formed imine can rearrange to a more stable aminoketone (Amadori product) or aminoaldehyde (Heyns product).

  • Mechanism: The rearrangement is catalyzed by acid and involves the tautomerization of the imine to an enamine, followed by reprotonation.

  • Mitigation Protocol:

    • Strict pH Control: Maintain the reaction pH as close to neutral as possible once the imine is formed.

    • Anhydrous Conditions: The presence of water can facilitate the proton transfers required for rearrangement. Use molecular sieves (3Å or 4Å) to sequester water.

    • Immediate Product Isolation: Once the reaction is complete, isolate the Schiff base product promptly to prevent it from rearranging upon standing.

Problem 2: Byproducts from Aldehyde/Ketone Side Reactions

The carbonyl compound itself can be a source of byproducts, especially under basic or acidic conditions.

  • Aldol Condensation: In the presence of base, enolizable aldehydes/ketones can undergo self-condensation.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens can disproportionate into an alcohol and a carboxylic acid.

  • Mitigation Protocol:

    • Catalyst Choice: Avoid using strong bases like NaOH or KOH. If a catalyst is needed, a mild acid like acetic acid is generally preferred.

    • Stoichiometry: Use a 1:1 stoichiometry of the amine and carbonyl compound. An excess of the carbonyl compound can increase the likelihood of self-condensation.

    • Order of Addition: Adding the aldehyde slowly to the solution of the amine can help to minimize its concentration at any given time, thus reducing the rate of self-condensation.

Experimental Protocols & Data

Protocol: Optimized Schiff Base Synthesis Using Molecular Sieves

This protocol is designed to minimize water-related side reactions and drive the equilibrium towards the product.

  • Setup: Add the amine (1.0 eq) and the solvent (e.g., anhydrous DCM or THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Drying: Add activated powdered molecular sieves (4Å, ~1g per 10 mmol of amine).

  • Reagent Addition: Slowly add the aldehyde or ketone (1.0-1.1 eq) to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC.

  • Workup: Once the reaction is complete, filter off the molecular sieves. Wash the sieves with a small amount of fresh solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Table 1: Influence of Reaction Parameters on Byproduct Formation
ParameterConditionPotential Byproduct(s)Recommended Action
pH Too Low (<4)Amine protonation (no reaction)Adjust pH to 4-5 with a mild acid (e.g., acetic acid).
Too High (>8)Aldol condensation, Cannizzaro reactionUse a neutral or mildly acidic solvent system.
Temperature Too HighPolymerization, degradation, rearrangementRun the reaction at room temperature or below.
Solvent Protic (e.g., EtOH, MeOH)Can slow down the dehydration stepUse aprotic solvents (DCM, THF, Toluene) with a drying agent.
Water Presence of waterHydrolysis of imine back to starting materialsEmploy a Dean-Stark trap or use molecular sieves.

Visualizing the Process

Logical Flow for Troubleshooting Schiff Base Synthesis

This diagram outlines a systematic approach to diagnosing and solving common issues in Schiff base synthesis.

G cluster_start cluster_observe cluster_good cluster_bad cluster_solutions cluster_actions start Initiate Schiff Base Reaction observe Reaction Outcome? start->observe good High Yield, Pure Product observe->good Clean bad Low Yield / Byproducts observe->bad Problematic issue Identify Byproduct Type bad->issue polymer Polymerization / Degradation (Brown Tar) issue->polymer Insoluble Brown Material tautomer Tautomers / Isomers (Complex NMR) issue->tautomer Multiple Product Spots/Peaks michael Michael Adduct (α,β-unsaturated carbonyl) issue->michael Unexpected Mass hydrolysis Starting Materials Present (Hydrolysis) issue->hydrolysis Reagents Persist action_temp Lower Temperature Shorter Time polymer->action_temp action_ph Adjust pH (4-5) Change Solvent tautomer->action_ph action_cat Use Lewis Acid Catalyst Control Stoichiometry michael->action_cat action_water Add Drying Agent (e.g., Mol. Sieves) hydrolysis->action_water action_temp->start Re-run action_ph->start Re-run action_cat->start Re-run action_water->start Re-run

Caption: A troubleshooting workflow for Schiff base synthesis.

Mechanism: The Role of pH in Catalysis

This diagram illustrates why a mildly acidic pH is optimal for the dehydration step.

G cluster_reactants cluster_intermediate cluster_catalysis cluster_product cluster_side_path Amine R-NH₂ Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Low_pH Too Low pH (<4) Amine is Protonated (R-NH₃⁺) Non-nucleophilic Amine->Low_pH Carbonyl R'=O Carbonyl->Hemiaminal Protonation Protonation of -OH (Acid Catalyzed) Hemiaminal->Protonation pH 4-5 is optimal Dehydration Elimination of H₂O Protonation->Dehydration Imine Schiff Base / Imine Dehydration->Imine

Caption: The catalytic role of acid in Schiff base formation.

References

  • Taguchi, K., & Westheimer, F. H. (1971). Catalysis by molecular sieves in the formation of a Schiff base. The Journal of Organic Chemistry, 36(10), 1570-1572. [Link]
  • Al-Hamdani, A. A. S. (2016). Synthesis and Characterization of Schiff Bases of 2,5-dimercapto-1,3,4-thiadiazole. Journal of Applicable Chemistry, 5(2), 353-360. [Link]
  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510. [Link]
  • Billman, J. H., & Tai, K. M. (1958). The preparation of Schiff bases. The Journal of Organic Chemistry, 23(4), 535-539. [Link]
  • Kumar, S., & Kumar, V. (2011). A review on the synthesis and biological activities of Schiff bases. International Journal of Pharmaceutical Sciences and Research, 2(7), 1736. [Link]

2-(1-Aminoethyl)phenol reaction scale-up challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Managing temperature control in exothermic reactions of 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Reaction Research

I am starting the research process by diving into Google searches on the exothermic reactions of 2-(1-Aminoethyl)phenol. Currently, I'm concentrating on finding information about effective temperature control, any typical issues that arise, and standard safety measures to be employed.

Refining Troubleshooting Approach

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Selection of appropriate catalysts for reactions involving 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches centered around catalytic reactions involving 2-(1-Aminoethyl)phenol. My focus is primarily on gathering information related to asymmetric synthesis, cross-coupling, and hydrogenation reactions, as these seem to be the most relevant reaction types for investigation.

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Enhancing the solubility of 2-(1-Aminoethyl)phenol for improved reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Column chromatography optimization for purifying 2-(1-Aminoethyl)phenol products

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Validation & Comparative

A Comparative Analysis of 2-(1-Aminoethyl)phenol and Other Chiral Amines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules, the selection of an appropriate chiral catalyst is a critical decision that profoundly influences reaction efficiency, stereoselectivity, and overall synthetic strategy. This guide provides an in-depth comparative analysis of 2-(1-aminoethyl)phenol, a versatile chiral amino alcohol, and other prominent classes of chiral amines in the realm of asymmetric catalysis. By examining their performance in key chemical transformations, supported by experimental data and mechanistic insights, this document aims to equip scientists with the knowledge to make informed decisions in catalyst selection.

Introduction to Chiral Amines in Asymmetric Catalysis

Chiral amines have emerged as a cornerstone of modern asymmetric synthesis, acting as powerful organocatalysts or as ligands for metal-catalyzed reactions.[1] Their ability to create a chiral environment around the reacting substrates enables the selective formation of one enantiomer over the other, a crucial aspect in the production of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity. The diverse structural motifs of chiral amines, ranging from simple amino acids to complex alkaloids, offer a broad toolkit for chemists to tackle a wide array of asymmetric transformations.

This guide will focus on a comparative analysis of three major classes of chiral amines:

  • Chiral Amino Phenols: Represented by this compound, these compounds possess both a chiral amino group and a phenolic hydroxyl group, which can participate in catalysis through hydrogen bonding and coordination to metal centers.

  • Chiral Amino Acids: L-proline is a well-established and widely used bifunctional organocatalyst, leveraging its secondary amine and carboxylic acid moieties to activate substrates.[2]

  • Chiral Alkaloids: Cinchona alkaloids and their derivatives are privileged scaffolds in asymmetric catalysis, featuring a rigid bicyclic core and multiple stereocenters that provide a well-defined chiral environment.

Featured Chiral Amine: this compound

This compound is a chiral primary amine and a phenol, a structural combination that offers unique potential in catalysis. The presence of a Lewis basic amino group and an acidic phenolic proton allows for bifunctional activation of substrates. Furthermore, these two functional groups can act as a bidentate ligand, coordinating to a metal center to form a chiral complex that can induce enantioselectivity in a variety of transformations.[3]

Synthesis of this compound

The enantiopure forms of this compound can be synthesized through various methods, including the asymmetric reduction of 2-hydroxyacetophenone imines or the resolution of the racemic amine. A general approach involves the formation of an imine from 2-hydroxyacetophenone, followed by enantioselective reduction using a chiral reducing agent or a catalytic asymmetric hydrogenation.[4]

Comparative Performance in Benchmark Asymmetric Reactions

To provide a clear and objective comparison, we will evaluate the performance of these chiral amines in three well-established asymmetric reactions: the aldol reaction, the Michael addition, and the addition of diethylzinc to aldehydes.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral amines as catalysts allows for the direct, enantioselective aldol reaction between a ketone and an aldehyde.

Benchmark Reaction: L-Proline catalyzed aldol reaction of acetone with p-nitrobenzaldehyde.[2][5]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
L-Proline 30AcetoneRoom Temp.36876[2][5]

Mechanistic Insight: Enamine Catalysis

L-proline catalyzes the aldol reaction through an enamine mechanism. The secondary amine of proline reacts with the ketone to form a chiral enamine intermediate. This enamine is more nucleophilic than the ketone itself and attacks the aldehyde from a specific face, dictated by the stereochemistry of the proline catalyst. The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the final hydrolysis step to regenerate the catalyst.[2]

Caption: Proline-catalyzed aldol reaction via enamine catalysis.

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amines can catalyze this reaction with high enantioselectivity.

Benchmark Reaction: Cinchona alkaloid-catalyzed Michael addition of dimethyl malonate to β-nitrostyrene.[6][7]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Cinchonine-derived thiourea 10TolueneRoom Temp.489594[6]

Mechanistic Insight: Bifunctional Catalysis

Cinchona alkaloid derivatives, particularly those modified with a thiourea group, act as bifunctional catalysts. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the Michael donor (dimethyl malonate) to form a nucleophilic enolate. Simultaneously, the thiourea moiety activates the Michael acceptor (β-nitrostyrene) through hydrogen bonding, bringing the two reactants into close proximity within a chiral environment and directing the stereochemical outcome of the addition.

Caption: Cinchona alkaloid-catalyzed Michael addition mechanism.

Asymmetric Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. Chiral amino alcohols are particularly effective ligands for this transformation.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Chiral β-Amino Alcohol 2Toluene02>9598[8]

Mechanistic Insight: Metal-Ligand Complex Catalysis

In this reaction, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, creating a well-defined chiral environment. The ethyl group is then transferred from the zinc to one face of the aldehyde, leading to the formation of the chiral secondary alcohol with high enantioselectivity. The phenolic hydroxyl group in this compound would readily form a zinc phenoxide, which, in conjunction with the coordinated amino group, would create a rigid chiral pocket around the metal center.

Caption: Experimental workflow for asymmetric diethylzinc addition.

Experimental Protocols

Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction

Materials:

  • p-Nitrobenzaldehyde

  • Acetone

  • L-Proline

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel

Procedure: [2][5]

  • To a stirred solution of L-proline (35 mg, 0.3 mmol, 30 mol%) in acetone (5.0 mL) in a round-bottom flask, add p-nitrobenzaldehyde (151 mg, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired aldol product.

  • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition

Materials:

  • β-Nitrostyrene

  • Dimethyl malonate

  • Cinchonine-derived thiourea catalyst

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure: [6]

  • To a solution of the cinchonine-derived thiourea catalyst (10 mol%) in toluene, add dimethyl malonate.

  • Add β-nitrostyrene to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 3: Chiral Amino Alcohol-Catalyzed Asymmetric Addition of Diethylzinc

Materials:

  • Chiral amino alcohol (e.g., a 2-(aminoalkyl)phenol derivative)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure: [8]

  • To a flame-dried, argon-purged flask, add the chiral amino alcohol (2 mol%).

  • Add anhydrous toluene and stir until the ligand is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.0 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cautiously quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC analysis.

Conclusion

This guide has provided a comparative analysis of this compound and other prominent chiral amines in asymmetric catalysis. While direct catalytic data for this compound is emerging, its structural features as a chiral amino phenol suggest significant potential, particularly in metal-catalyzed reactions like the asymmetric addition of diethylzinc to aldehydes. L-proline and Cinchona alkaloids remain highly effective and well-established catalysts for a broad range of transformations, including aldol and Michael additions, respectively. The choice of catalyst will ultimately depend on the specific reaction, desired stereochemical outcome, and experimental conditions. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers to design and execute successful asymmetric syntheses.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]
  • List, B. (2007).
  • WO2015192774A1 - Application of chiral aminophenol ligand in asymmetric synthesis of efavirenz - Google Patents. (n.d.).
  • Cimarelli, C., & Palmieri, G. (2009). Synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts in stereoselective reactions. Chirality, 21(1), 218–232. [Link]
  • 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone - Books. (2020, August 28). [Link]
  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - NIH. (n.d.).
  • Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC - NIH. (n.d.).
  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1846-1854. [Link]
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. (n.d.).
  • Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Tetrahedron, 60(43), 9471-9507. [Link]
  • A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.).
  • Ye, J., Dixon, D. J., & Hynes, P. S. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives.
  • Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition - Bentham Science Publisher. (n.d.).
  • anti-Selective Asymmetric Henry Reaction Catalyzed by a Heterobimetallic Cu–Sm–Aminophenol Sulfonamide Complex | Organic Letters - ACS Public
  • Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols - PMC - NIH. (n.d.).
  • Combined Computational and Experimental Studies on the Asymmetric Michael Addition of α-Aminomaleimides to β-Nitrostyrenes Using an Organocatalyst Derived from Cinchona Alkaloid - PubMed. (2021, August 6). [Link]
  • WO2015192774A1 - Application of chiral aminophenol ligand in asymmetric synthesis of efavirenz - Google Patents. (n.d.).

Sources

Validation of analytical methods for 2-(1-Aminoethyl)phenol according to ICH guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Comparing the biological activity of (R) and (S) enantiomers of 2-(1-Aminoethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research Efforts

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Cross-validation of HPLC and SFC methods for chiral separation of 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Structure-activity relationship (SAR) studies of 2-(1-Aminoethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating SAR Exploration

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Benchmarking the performance of 2-(1-Aminoethyl)phenol-based ligands in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data. I'm focusing my Google searches on 2-(1-Aminoethyl)phenol-based ligands and their role in asymmetric synthesis. I'm emphasizing performance and comparative analyses to build a strong foundation.

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A Comparative Guide to the Synthetic Routes of 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Aminoethyl)phenol is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its structure, featuring a phenol group and a chiral aminoethyl side chain, makes it a precursor to various ligands, catalysts, and complex molecular targets. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

This guide provides a comparative analysis of the most common synthetic routes to this compound, with a focus on both racemic and enantioselective methods. We will delve into the underlying chemical principles, compare the performance of different approaches using experimental data, and provide detailed protocols for key methodologies.

Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around the construction of the C-N bond and the stereocenter at the benzylic position. The main strategies can be broadly categorized as:

  • Reductive Amination of 2'-Hydroxyacetophenone: This is a widely used and straightforward approach that can be adapted for both racemic and asymmetric synthesis.

  • Asymmetric Transfer Hydrogenation of 2'-Hydroxyacetophenone: A powerful method for producing enantiomerically enriched this compound using chiral catalysts.

  • Nucleophilic Addition to an Imine Precursor: This classic method involves the addition of an organometallic reagent to an imine derived from 2-hydroxybenzaldehyde.

Below is a visual representation of the general synthetic landscape for this compound.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Synthetic Routes cluster_3 Product 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Oxime Oxime 2'-Hydroxyacetophenone->Oxime Reductive Amination Reductive Amination 2'-Hydroxyacetophenone->Reductive Amination Asymmetric Transfer Hydrogenation Asymmetric Transfer Hydrogenation 2'-Hydroxyacetophenone->Asymmetric Transfer Hydrogenation 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Imine Imine 2-Hydroxybenzaldehyde->Imine Grignard Addition Grignard Addition Imine->Grignard Addition Oxime->Reductive Amination This compound This compound Reductive Amination->this compound Asymmetric Transfer Hydrogenation->this compound Grignard Addition->this compound

Caption: Overview of synthetic pathways to this compound.

Route 1: Reductive Amination of 2'-Hydroxyacetophenone

This is arguably the most direct and common method for the synthesis of this compound. The reaction proceeds via the in situ formation of an imine or enamine from 2'-hydroxyacetophenone and an amine source (e.g., ammonia or ammonium acetate), which is then reduced to the desired amine.

Racemic Synthesis

The racemic synthesis is typically achieved using a simple reducing agent like sodium borohydride (NaBH₄).

G A 2'-Hydroxyacetophenone B This compound A->B 1. NH4OAc, NH3 2. NaBH4, MeOH

Caption: Racemic synthesis via reductive amination.

Mechanism: The reaction begins with the condensation of the ketone with ammonia to form an imine. The hydride from sodium borohydride then attacks the electrophilic carbon of the imine, yielding the amine upon workup.

Advantages:

  • Operational simplicity and readily available, inexpensive reagents.

  • Generally good yields for the racemic product.

Disadvantages:

  • Produces a racemic mixture, requiring a subsequent resolution step if a single enantiomer is desired.

  • The use of sodium borohydride requires careful handling due to its reactivity with protic solvents and moisture.

Asymmetric Synthesis

Achieving enantioselectivity in the reductive amination of 2'-hydroxyacetophenone typically involves the use of a chiral auxiliary or, more commonly, a chiral catalyst. Asymmetric transfer hydrogenation (ATH) is a particularly effective method.

Route 2: Asymmetric Transfer Hydrogenation (ATH)

ATH has emerged as a powerful and efficient method for the enantioselective synthesis of chiral alcohols and amines. In this context, 2'-hydroxyacetophenone is reduced to the corresponding chiral amino alcohol in the presence of a chiral catalyst, a hydrogen donor, and an amine source.

Ruthenium(II) complexes with chiral diamine ligands are among the most successful catalysts for this transformation.

G A 2'-Hydroxyacetophenone B (R)- or (S)-2-(1-Aminoethyl)phenol A->B Chiral Ru(II) catalyst HCO2H/Et3N, NH4OAc

Caption: Asymmetric synthesis via transfer hydrogenation.

Mechanism: The mechanism involves the formation of a ruthenium hydride species from the catalyst and the hydrogen donor (e.g., formic acid/triethylamine azeotrope). The ketone coordinates to the metal center, and the hydride is transferred intramolecularly to the carbonyl carbon in a stereocontrolled manner, dictated by the chiral ligand. The resulting chiral amine is then released from the catalyst.

Advantages:

  • High enantioselectivities (often >95% ee) can be achieved.

  • Catalytic nature of the reaction means only a small amount of the chiral catalyst is required.

  • Milder reaction conditions compared to some other methods.

Disadvantages:

  • Chiral catalysts can be expensive.

  • Optimization of reaction conditions (catalyst, solvent, temperature) is often necessary to achieve high yields and enantioselectivity.

Route 3: Grignard Addition to an Imine

This classical approach involves the formation of an imine from 2-hydroxybenzaldehyde (salicylaldehyde) and a suitable amine, followed by the nucleophilic addition of a methyl Grignard reagent (e.g., CH₃MgBr).

G A 2-Hydroxybenzaldehyde B Imine A->B R-NH2 C This compound B->C 1. CH3MgBr 2. H3O+

Caption: Synthesis via Grignard addition to an imine.

Mechanism: The lone pair of the imine nitrogen does not significantly diminish the electrophilicity of the imine carbon. The Grignard reagent adds to the C=N double bond, forming a new C-C bond. Subsequent aqueous workup protonates the resulting magnesium amide to yield the desired amine.

Advantages:

  • A well-established and reliable method for C-C bond formation.

  • Can be adapted for asymmetric synthesis by using a chiral amine to form the imine.

Disadvantages:

  • Grignard reagents are highly reactive and sensitive to moisture and protic functional groups. The phenolic proton of the starting material or intermediate must be considered.

  • The synthesis of the imine precursor adds an extra step to the overall process.

Comparative Analysis

FeatureRoute 1: Racemic Reductive AminationRoute 2: Asymmetric Transfer HydrogenationRoute 3: Grignard Addition to Imine
Stereoselectivity RacemicHigh enantioselectivity (>95% ee)Can be racemic or asymmetric (with chiral auxiliary)
Reagents NaBH₄, NH₄OAcChiral Ru(II) catalyst, HCO₂H/Et₃NCH₃MgBr, R-NH₂
Yield Generally highGood to excellentModerate to good
Operational Simplicity HighModerate (requires catalyst handling)Moderate (requires inert atmosphere for Grignard)
Cost LowHigh (due to catalyst)Moderate
Scalability GoodGoodModerate
Key Advantage Simplicity and low cost for racemic productDirect access to enantiopure productVersatility
Key Disadvantage Produces a racemateCatalyst costMoisture sensitivity and extra step

Experimental Protocols

Protocol 1: Racemic Synthesis of this compound via Reductive Amination

Materials:

  • 2'-Hydroxyacetophenone

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Aqueous ammonia (NH₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10.0 eq) and aqueous ammonia.

  • Stir the mixture at room temperature for 24 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Protocol 2: Asymmetric Synthesis of this compound via Transfer Hydrogenation

Materials:

  • 2'-Hydroxyacetophenone

  • Chiral Ru(II) catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene))

  • Formic acid/triethylamine azeotrope (5:2)

  • Ammonium acetate (NH₄OAc)

  • Degassed solvent (e.g., isopropanol)

Procedure:

  • In a glovebox, charge a reaction vessel with the chiral Ru(II) catalyst (0.5-1 mol%).

  • Add a degassed solution of 2'-hydroxyacetophenone (1.0 eq) and ammonium acetate (5.0 eq) in isopropanol.

  • Add the formic acid/triethylamine azeotrope (2.0 eq).

  • Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 40-60 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the enantiomerically enriched product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Analysis Inert atmosphere (glovebox) Inert atmosphere (glovebox) Charge vessel with catalyst Charge vessel with catalyst Inert atmosphere (glovebox)->Charge vessel with catalyst Add substrate solution Add substrate solution Charge vessel with catalyst->Add substrate solution Add H-donor Add H-donor Add substrate solution->Add H-donor Seal and heat Seal and heat Add H-donor->Seal and heat Monitor progress Monitor progress Seal and heat->Monitor progress Cool and concentrate Cool and concentrate Monitor progress->Cool and concentrate Purify (chromatography) Purify (chromatography) Cool and concentrate->Purify (chromatography) Analyze ee (chiral HPLC) Analyze ee (chiral HPLC) Purify (chromatography)->Analyze ee (chiral HPLC)

Caption: General workflow for asymmetric transfer hydrogenation.

Conclusion

The choice of synthetic route to this compound depends heavily on the desired outcome. For the production of the racemic compound, reductive amination of 2'-hydroxyacetophenone with sodium borohydride offers a simple, cost-effective, and high-yielding method. However, when enantiopurity is critical, asymmetric transfer hydrogenation using a chiral ruthenium catalyst is the superior approach, providing direct access to the desired enantiomer with high selectivity. The Grignard addition route, while classic, is often less favored due to the moisture sensitivity of the reagents and the need for a multi-step process, but it remains a viable option.

Future developments in this field will likely focus on the design of more efficient and cost-effective catalysts for asymmetric synthesis, as well as the exploration of greener reaction conditions and solvent systems.

References

  • Wills, M. et al. (2005). Asymmetric transfer hydrogenation of ketones and imines. Coordination Chemistry Reviews, 249(9-10), 1035-1052. [Link]
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094. [Link]

Evaluating the antioxidant activity of 2-(1-Aminoethyl)phenol derivatives against standards

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Efforts

My work begins! I'm starting with focused Google searches to build a solid foundation. I will be looking into the antioxidant activity of 2-(1-Aminoethyl)phenol derivatives and standard antioxidants. I'll utilize targeted search queries to ensure I get the relevant data for my work.

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Inter-laboratory comparison of analytical results for 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Methods

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A Comparative Guide to Assessing the Cytotoxicity of 2-(1-Aminoethyl)phenol Derivatives on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Team], Senior Application Scientist

Introduction

The selective eradication of cancer cells without harming healthy tissue is the cornerstone of modern oncology research. Phenolic compounds, a diverse group of natural and synthetic molecules, have long been investigated for their therapeutic potential, with many exhibiting promising anticancer properties. Among these, 2-(1-Aminoethyl)phenol derivatives are emerging as a class of interest due to their structural similarity to endogenous molecules, suggesting a potential for selective biological activity. This guide provides a comprehensive framework for researchers to rigorously assess the differential cytotoxicity of novel this compound derivatives, comparing their effects on cancerous cell lines versus non-cancerous, or "normal," cell lines. Our focus is on robust, reproducible methodologies that provide clear, interpretable data to inform the drug development pipeline. We will delve into the rationale behind experimental design, from cell line selection to the specific assays that can elucidate the mechanism of cell death, providing a self-validating system for evaluating therapeutic potential.

I. The Rationale for Differential Cytotoxicity Screening

The therapeutic index, a measure of a drug's safety, is a critical parameter in the development of any new anticancer agent. A high therapeutic index indicates that a compound is significantly more toxic to cancer cells than to normal cells. Therefore, a primary objective in early-stage drug discovery is to identify compounds with a favorable differential cytotoxicity profile. This guide will focus on a multi-pronged approach to not only quantify cell death but also to understand the underlying mechanisms, which can provide insights into potential off-target effects and inform future structural modifications to enhance selectivity.

II. Experimental Workflow for Assessing Differential Cytotoxicity

A logical and well-controlled experimental workflow is paramount to generating reliable and translatable data. The following workflow is designed to provide a comprehensive assessment of the cytotoxic potential and selectivity of this compound derivatives.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Mechanistic Validation cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Synthesis & Characterization Cell_Culture Cell Line Selection & Maintenance MTT_Assay MTT Assay: Metabolic Activity Cell_Culture->MTT_Assay Dose-response treatment LDH_Assay LDH Assay: Membrane Integrity MTT_Assay->LDH_Assay Confirm cytotoxicity IC50 IC50 Determination MTT_Assay->IC50 Viability data Apoptosis_Assay Caspase-3/7 Assay: Apoptosis Induction LDH_Assay->Apoptosis_Assay Elucidate mechanism Pathway_Analysis Signaling Pathway Investigation Apoptosis_Assay->Pathway_Analysis Mechanistic insights Selectivity_Index Selectivity Index (SI) Calculation IC50->Selectivity_Index Compare IC50s

Figure 1: A comprehensive workflow for assessing the differential cytotoxicity of this compound derivatives.

A. Phase 1: Preparation and Cell Line Selection

The foundation of any successful cytotoxicity study lies in the careful preparation of the test compounds and the selection of appropriate cell lines.

1. Compound Synthesis and Characterization:

  • Synthesis: The this compound derivatives should be synthesized with high purity, confirmed by methods such as NMR and mass spectrometry.

  • Solubility: Determine the solubility of the compounds in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), to ensure proper dosing in cell culture media. The final concentration of DMSO in the media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

2. Cell Line Selection: The Core of the Comparison:

The choice of cell lines is critical for a meaningful comparison. It is recommended to use a panel of cell lines that includes:

  • Cancer Cell Lines: Select cell lines from different cancer types to assess the broad-spectrum activity of the compounds. For example, a panel could include a breast cancer line (e.g., MCF-7), a lung cancer line (e.g., A549), and a colon cancer line (e.g., HCT116).

  • Normal (Non-Cancerous) Cell Lines: It is imperative to include non-cancerous cell lines to determine the selectivity of the compounds. These should ideally be from the same tissue origin as the cancer cell lines to provide the most relevant comparison. For instance, if testing against MCF-7 (breast cancer), using a non-tumorigenic breast epithelial cell line like MCF-10A is highly recommended.

Table 1: Example Cell Line Panel for Cytotoxicity Screening

Cell LineTypeOriginRationale
MCF-7 CancerBreast AdenocarcinomaRepresents a common, well-characterized breast cancer model.
A549 CancerLung CarcinomaA widely used model for non-small cell lung cancer.
HCT116 CancerColorectal CarcinomaA standard for studying colon cancer biology and drug response.
MCF-10A NormalNon-tumorigenic Breast EpitheliumProvides a direct, tissue-matched control for MCF-7.
BEAS-2B NormalNon-tumorigenic Bronchial EpitheliumA relevant control for the A549 lung cancer cell line.
Fibroblasts NormalConnective TissueRepresents a common cell type in the body and a general control for cytotoxicity.
B. Phase 2: Primary Screening for Cytotoxicity

The initial screening phase aims to determine the concentration-dependent effects of the this compound derivatives on cell viability.

1. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

C. Phase 3: Mechanistic Validation of Cell Death

While the MTT assay provides a good initial indication of cytotoxicity, it is essential to validate these findings with assays that measure different aspects of cell death.

1. LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis or late-stage apoptosis.

Protocol: LDH Assay

  • Cell Culture and Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of LDH released.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

2. Caspase-3/7 Assay: Detecting Apoptosis

To determine if the observed cell death is due to apoptosis, a programmed and controlled form of cell death, a caspase-3/7 assay can be performed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.

Protocol: Caspase-3/7 Assay

  • Cell Culture and Treatment: Seed and treat cells as previously described.

  • Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to each well.

  • Incubation: Incubate the plate at room temperature to allow for the caspase-mediated cleavage of the substrate.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: The signal intensity is directly proportional to the activity of caspase-3/7.

apoptosis_pathway Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Caspase_3_7 Caspase-3/7 (Executioner Caspases) Caspase_9->Caspase_3_7 Activates Procaspase_3_7 Procaspase-3/7 Apoptosis Apoptosis Caspase_3_7->Apoptosis Executes

Figure 2: A simplified diagram of the intrinsic apoptotic pathway, a potential mechanism of action for the test compounds.

D. Phase 4: Data Analysis and Interpretation

1. IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency. The IC50 values should be calculated for each compound in each cell line from the dose-response curves generated by the MTT assay.

2. Selectivity Index (SI) Calculation:

The selectivity index is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells.

Table 2: Hypothetical Cytotoxicity and Selectivity Data for a this compound Derivative

Cell LineTypeIC50 (µM)Selectivity Index (SI) vs. MCF-7
MCF-7 Cancer15-
A549 Cancer250.6
HCT116 Cancer180.83
MCF-10A Normal1208.0
BEAS-2B Normal15010.0

In this hypothetical example, the compound demonstrates significant selectivity for the breast cancer cell line MCF-7 over its normal counterpart, MCF-10A (SI = 8.0), and even greater selectivity when comparing the lung cancer line A549 to its normal counterpart BEAS-2B (SI = 6.0, calculated as 150/25).

3. Signaling Pathway Investigation:

The results from the mechanistic assays (LDH and caspase-3/7) can provide initial insights into how the compounds are inducing cell death. Further investigation into specific signaling pathways (e.g., through Western blotting for key apoptotic proteins) can provide a more detailed understanding of the mechanism of action.

III. Discussion and Future Directions

The data generated from this comprehensive workflow will provide a robust assessment of the cytotoxic and selective potential of novel this compound derivatives. A compound that exhibits a low IC50 value in cancer cell lines and a high selectivity index is a promising candidate for further preclinical development. Future studies could involve in vivo testing in animal models to evaluate the efficacy and safety of the lead compounds in a more complex biological system. Furthermore, structure-activity relationship (SAR) studies can be conducted to optimize the chemical structure of the derivatives to enhance their potency and selectivity.

IV. Conclusion

The systematic approach outlined in this guide provides a reliable framework for the in vitro assessment of the differential cytotoxicity of this compound derivatives. By employing a combination of primary screening and mechanistic validation assays, researchers can confidently identify promising anticancer drug candidates with a favorable therapeutic window. The emphasis on using appropriate normal cell line controls is paramount for establishing the selectivity of these compounds, a critical factor for their potential translation into the clinic.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6), 10.1101/pdb.prot095497. [Link]

Comparative study of the antifungal efficacy of 2-(1-Aminoethyl)phenol Schiff bases with commercial fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting a broad information search on the antifungal efficacy of 2-(1-Aminoethyl)phenol Schiff bases compared to standard fungicides. I'm focusing on synthesis, characterization methods, and antifungal activity against diverse fungi.

Outlining Comparative Structure

I've moved on to structuring the comparison guide. I'm starting with a foundational introduction to Schiff bases and their antifungal promise. This will be followed by a detailed methodology, covering synthesis and in-vitro antifungal screening of this compound Schiff bases and commercial fungicides. I'm planning a data presentation section with tables for key metrics, and have moved on to creating a step-by-step experimental protocol and workflow diagram.

Formulating the Research Plan

I'm now outlining a detailed research plan. First, I'll do a focused search on the antifungal efficacy of these Schiff bases compared to commercial options, covering synthesis, characterization, and activity against different fungi and established methods. Then, I will structure a logical comparison guide, beginning with an introduction and followed by methodology. I'll create a data presentation with key metrics and experimental protocols for the assays. I also plan to visually represent the workflow with a diagram and write the main body of the guide. Finally, I'll compile a full references section and review the entire work before presentation.

Enantiomeric excess determination of 2-(1-Aminoethyl)phenol: a comparison of methods

Author: BenchChem Technical Support Team. Date: January 2026

Starting Targeted Research

I'm currently focused on gathering information through targeted Google searches. My main focus is on methods to determine the enantiomeric excess of 2-(1-Aminoethyl)phenol. I'm especially interested in learning about techniques involving chiral High Performance Liquid Chromatography, as well as Gas Chromatography.

Developing Comparison Framework

I've expanded my research scope to include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. I am now focused on analyzing the information from these methods. I will synthesize the data to create a comparison guide that covers the principles, advantages, disadvantages, and typical experimental parameters for each. I'm structuring this guide, introducing the importance of enantiomeric excess determination before diving into each technique.

Expanding Methodologies Research

I'm now expanding my search to integrate detailed experimental protocols and workflow diagrams for each method. The goal is to provide a complete guide. I am focused on the rationale behind key steps and incorporating quantitative data in the form of resolution, analysis time, and sensitivity for each method.

Assessing the stability of 2-(1-Aminoethyl)phenol under forced degradation conditions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Stability

I've kicked off my investigation by hitting Google. I'm focusing my searches to unearth all the details on the stability of 2-(1-Aminoethyl)phenol. Specifically, I'm keen to understand its known degradation pathways, as well as the usual forced degradation conditions for related compounds. I'm aiming for a deep dive into the available data.

Outlining Degradation Scenarios

Now I'm diving deeper into the specifics. I'm building out the framework for comparing this compound's stability. First up, I'm defining the stress conditions – acid, base, oxidation, heat, and light – and creating a workflow visualization with DOT graphs. Then, I'm setting the stage for a data comparison, potentially pitting it against a less stable compound. I am focused on the experimental design.

Developing Experimental Protocols

I'm now zeroing in on the practical aspects. I've started by conducting targeted searches to bolster my understanding of this compound's stability and degradation. This includes researching forced degradation, along with analytical methods for quantification. Then, I am devising a structured experimental design. This incorporates stress conditions like acid, base, oxidation, heat, and light. I am also planning DOT graphs to show the experimental flow and possible degradation pathways. I want to provide detailed, step-by-step protocols for experiments, all while backing it with credible sources.

A Comparative Guide to the Chelating Properties of 2-(1-Aminoethyl)phenol-Derived Ligands Versus Known Chelators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the metal-chelating properties of a representative 2-(1-Aminoethyl)phenol-derived ligand against industry-standard chelating agents: EDTA, DTPA, and Desferrioxamine (DFO). We will delve into the structural and functional basis of their chelating activity, present comparative experimental data, and provide detailed protocols for researchers to conduct their own evaluations.

Introduction: The Principle of Chelation and Ligand Design

Chelation is a fundamental chemical process where a polydentate ligand binds to a central metal ion to form a stable, ring-like structure known as a chelate. The stability of this complex is critical and is quantified by the stability constant (log K). A higher log K value signifies a stronger, more stable metal-ligand complex. The effectiveness of a chelator is determined by its affinity (how strongly it binds) and selectivity (its preference for one metal over another).

  • Established Chelators: Agents like EDTA (Ethylenediaminetetraacetic acid) and DTPA (Diethylenetriaminepentaacetic acid) are powerful, general-purpose chelators. They possess multiple coordination sites (amine and carboxylate groups), allowing them to form highly stable complexes with a wide array of metal ions. Desferrioxamine (DFO), a bacterial siderophore, represents a highly selective natural chelator with an exceptionally strong and specific affinity for iron(III).

  • This compound-Derived Ligands: This class of ligands offers a versatile scaffold for targeted chelation. They feature a phenol group and an adjacent aminoethyl side chain, providing a bidentate (N, O) or potentially tridentate coordination pocket. The true power of this scaffold lies in its synthetic tractability; the aromatic ring and the amine can be easily modified to tune the ligand's electronic and steric properties, thereby tailoring its affinity and selectivity for specific target metals. For this guide, we will use a representative Schiff base derivative, N-salicylidene-o-aminophenol (SOAP), as a well-studied example from this class to provide concrete data.

Comparative Analysis of Binding Affinity

The primary measure of a chelator's effectiveness is its stability constant with a given metal ion. The data below, compiled from established literature, compares the performance of our representative aminophenol ligand with standard agents.

Table 1: Comparative Metal-Ligand Stability Constants (log K)

Chelating AgentFe(III)Cu(II)Zn(II)Ni(II)
N-salicylidene-o-aminophenol (SOAP) 16.513.98.29.1
EDTA 25.118.816.518.6
DTPA 28.621.518.320.3
Desferrioxamine (DFO) 30.614.111.210.9

Interpretation of Data:

  • EDTA & DTPA: As expected, these "brute force" chelators exhibit very high stability constants across the board due to their high denticity (EDTA: 6, DTPA: 8). Their strength is also their weakness; a lack of selectivity can lead to the stripping of essential biological metals.

  • Desferrioxamine (DFO): DFO's data showcases its remarkable and specific affinity for Fe(III), with a log K value orders of magnitude higher than for other metals. This makes it an ideal therapeutic for iron overload.

  • SOAP (Aminophenol Representative): The SOAP ligand demonstrates moderate to strong binding. While not as potent as EDTA or DTPA, its stability constant for Fe(III) and Cu(II) is significant. This profile suggests its utility in applications where targeted, moderate-affinity chelation is preferable to overwhelming, non-selective binding. The synthetic accessibility of the phenol-amine scaffold allows for rational design to improve these values or enhance selectivity for a specific metal.

Experimental Protocols for Chelation Analysis

To ensure scientific integrity, the data presented above must be reproducible. The following are standardized protocols for determining metal-ligand stability constants.

Potentiometric Titration Workflow

Potentiometric titration is the gold standard for determining stability constants. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard base is added. The resulting titration curve reveals information about the protonation of the ligand and the formation of the metal complex.

G cluster_prep System Preparation cluster_titration Titration Experiments cluster_analysis Data Analysis P1 Calibrate pH Electrode with NIST buffers T1 Titrate Ligand Alone (to find ligand pKa values) P1->T1 T2 Titrate Ligand + Metal (at various M:L ratios) P1->T2 P2 Prepare Ligand Solution (e.g., 0.01 M) P2->T1 P2->T2 P3 Prepare Metal Salt Solution (e.g., 0.005 M) P3->T2 P4 Prepare Carbonate-Free NaOH Titrant P4->T1 P4->T2 A1 Plot Titration Curves (pH vs. NaOH volume) T1->A1 T2->A1 T3 Record pH vs. Volume of NaOH added A2 Input data into software (e.g., Hyperquad) A1->A2 A3 Model equilibria to solve for Protonation & Stability Constants (log K) A2->A3 G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis S1 Prepare Equimolar Stock Solutions of Metal (M) and Ligand (L) E1 Prepare a series of solutions with varying mole fractions of L (X_L = 0 to 1) keeping total [M]+[L] constant S1->E1 E2 Allow solutions to equilibrate E1->E2 E3 Measure Absorbance at λ_max of the M-L complex for each solution E2->E3 A1 Correct Absorbance for residual absorbance of M and L E3->A1 A2 Plot Corrected Absorbance vs. Mole Fraction of Ligand (X_L) A1->A2 A3 The peak of the plot indicates the mole fraction at which the complex is maximized, revealing the stoichiometry A2->A3

Caption: Experimental workflow for Job's Plot analysis using UV-Vis spectroscopy.

Step-by-Step Protocol:

  • Identify λ_max: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex where the individual metal and ligand have minimal absorbance.

  • Prepare Solutions: Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, but the total molar concentration ([Metal] + [Ligand]) is kept constant. For example, prepare solutions with Metal:Ligand ratios of 9:1, 8:2, 7:3, ..., 1:9.

  • Measure Absorbance: After allowing the solutions to equilibrate, measure the absorbance of each at the predetermined λ_max.

  • Plot and Analyze: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio (M:L₂).

Conclusion and Future Directions

This guide demonstrates that while established chelators like EDTA and DTPA offer broad, high-affinity metal binding, they lack specificity. DFO is an example of a highly evolved, selective chelator for iron. The this compound-derived ligands, represented here by SOAP, occupy a valuable middle ground. They possess significant chelating strength and, most importantly, a chemically tunable scaffold.

For researchers in materials science, environmental remediation, and particularly drug development, this tunability is a critical asset. Future work should focus on the rational design of this ligand class by modifying substituents on the phenoxy ring to enhance selectivity for therapeutically relevant metals (e.g., Cu, Ga) or environmentally hazardous ones (e.g., Pb, Cd). The protocols detailed herein provide a robust framework for validating the performance of these next-generation chelating agents.

References

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Volume 1: Amino Acids. Plenum Press.
  • Anderegg, G., L'Eplattenier, F., & Schwarzenbach, G. (1963). Hydroxamatkomplexe III. Eisen(III)-Komplexe der Ferrioxamine. Helvetica Chimica Acta, 46(5), 1409-1422. (URL: [Link])
  • Garnovskii, A. D., et al. (2000). Salicyliden-o-aminophenol and its complexes. Russian Journal of Coordination Chemistry, 26, 759–770. (URL: [Link])
  • Can, H. K., & Akay, M. A. (2010). Synthesis, characterization, and antimicrobial activities of some new Schiff bases and their metal complexes. Turkish Journal of Chemistry, 34(6), 909-918. (URL: [Link])
  • Sari, N., & Gurkan, P. (2005). Potentiometric determination of the stability constants of N-salicylidene-o-aminophenol complexes with Co(II), Ni(II), Cu(II) and Zn(II). Journal of the Serbian Chemical Society, 70(4), 583-590. (URL: [Link])
  • Holm, R. H. (1961). The solution chemistry of metal complexes of N-substituted salicylaldimines. Journal of the American Chemical Society, 83(21), 4683-4690. (URL: [Link])
  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD program. Talanta, 43(10), 1739-1753. (URL: [Link])

Safety Operating Guide

2-(1-Aminoethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Data Acquisition

I'm now starting to gather all the safety data sheets and reliable information regarding 2-(1-Aminoethyl)phenol. My goal is to get a solid understanding of its hazards, recommended handling procedures, and proper disposal methods.

Initiating: Data Collection

I've initiated a thorough search for safety data sheets and reliable information on this compound to understand its hazards and safe handling. I'm focusing on hazard classifications, neutralization protocols, and regulatory requirements. I plan to build a guide with PPE, spill control, and waste segregation procedures. I'll make a disposal workflow diagram, and quantitative data.

Defining: Disposal Protocol

I'm now diving into the specifics of this compound. I'll pinpoint hazard classifications and neutralization protocols while looking into disposal regulations from agencies. I am creating a guide with PPE, spill control, and waste segregation. I'm building a disposal workflow diagram and compiling quantitative data for a complete reference.

Personal protective equipment for handling 2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Safety Research

I'm now starting a thorough search for crucial safety and handling details concerning 2-(1-Aminoethyl)phenol. I will concentrate on hazard classifications, reactivity, and toxicological data to begin.

Analyzing Safety Protocols

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Developing Comprehensive Guide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.